molecular formula C6H15NO B1511370 1-Ethoxy-2-methylpropan-2-amine CAS No. 89585-15-9

1-Ethoxy-2-methylpropan-2-amine

Cat. No.: B1511370
CAS No.: 89585-15-9
M. Wt: 117.19 g/mol
InChI Key: CSHMRHZWHFQJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2-methylpropan-2-amine (: 89585-15-9) is a primary amine with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . Its structure is characterized by a branched carbon chain, featuring an ethoxy group (-OCH₂CH₃) and a primary amino group (-NH₂) attached to the same central carbon atom, which is also substituted with two methyl groups . This specific arrangement of ether and amine functional groups on a branched alkyl scaffold makes it a valuable building block in organic and medicinal chemistry research. As a primary amine, the nitrogen atom is sp³ hybridized, giving the molecule a trigonal pyramidal geometry and defining its reactivity . Branched alkoxyalkyl amines like this one are significant structural motifs found in various biologically active molecules and are important intermediates in organic synthesis . The compound can serve as a key precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and natural product analogs. Its structure suggests potential applications in multi-step synthetic routes, including reductive amination strategies or as a starting material for the preparation of specialized amine derivatives . Researchers can utilize this chemical to explore new methodologies for the chemo- and regioselective synthesis of α-branched amines, an area of active development in chemical research . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-8-5-6(2,3)7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHMRHZWHFQJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650960
Record name 1-Ethoxy-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89585-15-9
Record name 1-Ethoxy-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient multi-step synthesis for the novel compound 1-Ethoxy-2-methylpropan-2-amine. The synthesis commences with the formation of the precursor 2-Amino-2-methyl-1-propanol (AMP), followed by a protection-etherification-deprotection sequence to yield the final product. This document provides comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate the replication and understanding of the synthetic process.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-step process, beginning with the synthesis of the key intermediate, 2-Amino-2-methyl-1-propanol. The amine functionality of this intermediate is then protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent etherification. The hydroxyl group of the N-Boc protected intermediate is then ethylated via a Williamson ether synthesis. Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, this compound.

Logical Flow of the Synthesis

Start Starting Materials Step1 Step 1: Synthesis of 2-Amino-2-methyl-1-propanol Start->Step1 Intermediate1 2-Amino-2-methyl-1-propanol (AMP) Step1->Intermediate1 Step2 Step 2: N-Boc Protection Intermediate1->Step2 Intermediate2 N-Boc-2-amino-2-methyl-1-propanol Step2->Intermediate2 Step3 Step 3: O-Ethylation (Williamson Ether Synthesis) Intermediate2->Step3 Intermediate3 N-Boc-1-Ethoxy-2-methylpropan-2-amine Step3->Intermediate3 Step4 Step 4: N-Boc Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-methyl-1-propanol (AMP)

Several methods exist for the synthesis of 2-Amino-2-methyl-1-propanol.[1][2] A high-yield method involves the reduction of 2-nitro-2-methyl-1-propanol.[2]

Experimental Workflow for AMP Synthesis

Start 2-Nitro-2-methyl-1-propanol Reduction Hydrogenation (e.g., with H2/Catalyst) Start->Reduction Workup Reaction Work-up (Filtration, Solvent Removal) Reduction->Workup Purification Purification (Distillation) Workup->Purification Product 2-Amino-2-methyl-1-propanol Purification->Product

Caption: Workflow for the synthesis of 2-Amino-2-methyl-1-propanol.

Protocol: A common procedure involves the catalytic hydrogenation of 2-nitro-2-methyl-1-propanol. While specific industrial processes may vary, a general laboratory-scale synthesis is as follows:

  • In a suitable hydrogenation apparatus, dissolve 2-nitro-2-methyl-1-propanol in an appropriate solvent such as ethanol.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Pressurize the vessel with hydrogen gas and stir the mixture at a suitable temperature until the reaction is complete (monitored by TLC or GC).

  • After completion, carefully filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 2-Amino-2-methyl-1-propanol.

Quantitative Data:

Parameter Value Reference
Starting Material 2-Nitro-2-methyl-1-propanol [2]
Typical Yield High [2]

| Purity | >99% after distillation |[3] |

Step 2: N-Boc Protection of 2-Amino-2-methyl-1-propanol

To selectively perform the O-ethylation, the more nucleophilic amine group must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose.[1]

Protocol:

  • Dissolve 2-Amino-2-methyl-1-propanol in a suitable solvent mixture, such as a 2:1 v/v of water and tetrahydrofuran (THF).[1]

  • Add triethylamine (or another suitable base) to the solution.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O portion-wise to the cooled solution.[1]

  • Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature and stir overnight.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-amino-2-methyl-1-propanol.

Quantitative Data:

Parameter Value Reference
Starting Material 2-Amino-2-methyl-1-propanol [1]
Reagent Di-tert-butyl dicarbonate [1]
Typical Yield High (often >90%) [1]
Purity ≥ 99 % (HPLC) []

| Melting Point | 52-59 °C |[] |

Step 3: O-Ethylation of N-Boc-2-amino-2-methyl-1-propanol

The hydroxyl group of the N-Boc protected intermediate is converted to an ethoxy group using the Williamson ether synthesis.[5][6]

Protocol:

  • In a dry flask under an inert atmosphere, dissolve N-Boc-2-amino-2-methyl-1-propanol in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.

  • After the evolution of hydrogen gas ceases, add ethyl iodide (or another suitable ethylating agent) dropwise to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-Ethoxy-2-methylpropan-2-amine.

Quantitative Data:

Parameter Value Reference
Starting Material N-Boc-2-amino-2-methyl-1-propanol []
Reagents Sodium Hydride, Ethyl Iodide [5][6]

| Expected Yield | Moderate to High |[5][6] |

Step 4: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target amine.[7][8][9]

Protocol:

  • Dissolve N-Boc-1-Ethoxy-2-methylpropan-2-amine in a suitable organic solvent such as methanol or dichloromethane.[1]

  • Add a strong acid, such as hydrochloric acid (in an organic solvent like dioxane) or trifluoroacetic acid (TFA), to the solution.[7][8]

  • Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).[1]

  • Remove the solvent and excess acid under reduced pressure.

  • If necessary, neutralize the resulting amine salt with a base and extract the free amine into an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, this compound.

Quantitative Data:

Parameter Value Reference
Starting Material N-Boc-1-Ethoxy-2-methylpropan-2-amine -
Reagent HCl or TFA [7][8]

| Expected Yield | High (often >90%) |[1] |

Data Presentation

Physicochemical Properties of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
2-Amino-2-methyl-1-propanolC₄H₁₁NO89.14Crystalline solid or viscous liquid30-31165
N-Boc-2-amino-2-methyl-1-propanolC₉H₁₉NO₃189.26White crystalline powder52-59286.5
This compoundC₆H₁₅NO117.19Liquid--

Spectroscopic Data for this compound

  • ¹H NMR (predicted):

    • Triplet at ~1.1-1.2 ppm (3H, -OCH₂CH₃)

    • Singlet at ~1.2-1.3 ppm (6H, -C(CH₃)₂)

    • Singlet or broad singlet for NH₂ protons

    • Singlet at ~3.2-3.3 ppm (2H, -CH₂O-)

    • Quartet at ~3.4-3.5 ppm (2H, -OCH₂CH₃)

  • ¹³C NMR (predicted):

    • ~15-16 ppm (-OCH₂CH₃)

    • ~25-27 ppm (-C(CH₃)₂)

    • ~50-55 ppm (-C(CH₃)₂)

    • ~65-70 ppm (-OCH₂CH₃)

    • ~75-80 ppm (-CH₂O-)

  • Mass Spectrometry (EI, predicted):

    • Molecular ion (M⁺) at m/z = 117

    • Fragments corresponding to the loss of methyl, ethyl, and ethoxy groups.

  • IR Spectroscopy (predicted):

    • ~3300-3400 cm⁻¹ (N-H stretching, two bands for primary amine)

    • ~2850-2950 cm⁻¹ (C-H stretching)

    • ~1100 cm⁻¹ (C-O-C stretching)

Signaling Pathways and Logical Relationships

The core of this synthesis relies on the principles of functional group protection and the SN2 mechanism of the Williamson ether synthesis.

Decision Logic for Amine Protection

Start 2-Amino-2-methyl-1-propanol Decision Etherification Planned? Start->Decision Protect Protect Amine Group (e.g., with Boc) Decision->Protect Yes SideReaction Side Reactions Occur (N-ethylation, di-ethylation) Decision->SideReaction No Proceed Proceed with Etherification Protect->Proceed NoProtection No Yes Yes

Caption: Logic for employing an amine protecting group.

The Williamson ether synthesis is a classic SN2 reaction. For a successful reaction, a strong base is required to form the alkoxide, and the alkyl halide should be unhindered (primary or methyl) to favor substitution over elimination.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. The detailed protocols and data will be a valuable resource for researchers in organic synthesis and drug development.

References

Technical Guide: Physicochemical Properties of 1-Ethoxy-2-methylpropan-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide an in-depth technical guide on the physicochemical properties of 1-Ethoxy-2-methylpropan-2-amine. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for this compound. The information presented herein pertains to structurally related compounds for which data is available. Researchers should exercise caution and verify the applicability of this information to their specific research needs.

Introduction

This compound is a primary amine with an ether linkage. Its structure suggests potential applications in chemical synthesis and as a building block in drug discovery. Understanding its physicochemical properties is crucial for its handling, characterization, and application. Due to the absence of direct experimental data for this compound, this guide provides data for related compounds to offer insights into its potential characteristics.

Physicochemical Properties of Related Compounds

For comparative purposes, the physicochemical properties of several structurally similar compounds are presented below. These include ethers and other amines with similar carbon skeletons.

Table 1: Physicochemical Properties of 1-Ethoxy-2-methylpropane (Isobutyl Ethyl Ether)
PropertyValueReference
CAS Number 627-02-1[1][2]
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [1][2]
Boiling Point 81.1 °C - 83.8°C at 760 mmHg[1][2]
Melting Point 125-127 °C[1][2]
Density 0.7323 - 0.76 g/cm³[1][2]
Refractive Index 1.3749 - 1.386[1][2]
Flash Point -5.7±10.2 °C (Predicted)[1]
Vapor Pressure 82.9±0.1 mmHg at 25°C (Predicted)[1]
LogP 1.67890[1]
Table 2: Physicochemical Properties of 1-Methoxy-2-methylpropan-2-amine
PropertyValueReference
CAS Number 20719-68-0[3]
Molecular Formula C₅H₁₃NO[3]
Molecular Weight 103.16 g/mol [3]
XLogP3 -0.2[3]
Exact Mass 103.099714038 Da[3]
Polar Surface Area 35.3 Ų[3]
Table 3: Physicochemical Properties of 1-Ethoxypropan-2-amine
PropertyValueReference
CAS Number 89282-65-5[4]
Molecular Formula C₅H₁₃NO[4]
Molecular Weight 103.16 g/mol [4]
XLogP3 -0.1[4]
Exact Mass 103.099714038 Da[4]
Polar Surface Area 35.3 Ų[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of the target compound, this compound, are not available. However, standard analytical methods would be employed for its characterization.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the determination of key physicochemical properties of a novel chemical entity.

G General Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_properties Property Determination synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification gcms Purity & MW Confirmation (GC-MS) purification->gcms nmr Structural Elucidation (NMR Spectroscopy) gcms->nmr ftir Functional Group Analysis (FTIR Spectroscopy) nmr->ftir boiling_point Boiling Point Determination ftir->boiling_point melting_point Melting Point Determination boiling_point->melting_point density Density Measurement melting_point->density solubility Solubility Assessment density->solubility

Caption: General workflow for synthesis, purification, and physicochemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be utilized to determine the purity of the synthesized compound and confirm its molecular weight.[5] The sample would be injected into a gas chromatograph to separate it from any impurities, and the mass spectrometer would then provide the mass-to-charge ratio of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks would confirm the connectivity of atoms in this compound. For a related synthesis, NMR was used to follow the reaction progress.[6]

Synthesis and Reactivity

While a specific synthesis protocol for this compound was not found, general methods for the synthesis of amines and ethers can be inferred.

Potential Synthetic Pathway

A plausible synthetic route could involve the reaction of a suitable precursor with an ethoxy-containing nucleophile or an amine-containing nucleophile. The following diagram outlines a conceptual synthetic pathway.

G Conceptual Synthetic Pathway start Starting Material (e.g., 2-methyl-1-nitropropane) intermediate1 Intermediate 1 (e.g., 2-methylpropan-2-amine) start->intermediate1 Reduction intermediate2 Intermediate 2 (e.g., N-(1-ethoxy-2-methylpropan-2-yl)acetamide) intermediate1->intermediate2 Ethoxylation/ Protection product Final Product (this compound) intermediate2->product Deprotection

Caption: A conceptual multi-step synthesis of the target compound.

Synthesis of related amines often involves the reduction of sulfinylimines.[7] For instance, N-(tert-butylsulfinyl)imines can be prepared by reacting ketones with 2-methylpropane-2-sulfinamide in the presence of a titanium catalyst.[7] Subsequent diastereoselective reduction and desulfinylation yield enantiomerically enriched α-branched primary amines.[7]

Safety and Handling

For any novel chemical, it is imperative to handle it with appropriate safety precautions until its toxicological properties are well-documented. Based on data for similar compounds like 1-Ethoxy-2-propanol and 2-Ethoxy-2-methylpropane, the following precautions are advised.

  • Flammability: The compound is likely a flammable liquid and vapor.[8][9][10] Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use explosion-proof electrical and ventilating equipment.[8]

  • Inhalation: May cause drowsiness or dizziness.[8][9][10] Avoid breathing vapors and use only in a well-ventilated area.[9][11]

  • Eye Contact: May cause serious eye irritation.[10] Wear appropriate eye and face protection.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8][11]

Conclusion

While specific physicochemical data for this compound is not currently available in the public domain, this guide provides a framework for its potential properties, characterization, and handling based on data from structurally related compounds. Further experimental investigation is necessary to fully elucidate the characteristics of this compound for its effective application in research and development.

References

Technical Guide: Analysis of 1-Ethoxy-2-methylpropan-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth review of the available data for the specified compound "1-Ethoxy-2-methylpropan-2-amine," including its CAS number, registration status, and experimental data. This guide also explores closely related chemical structures due to the limited public information on the primary compound of interest.

Executive Summary

An extensive search for "this compound" reveals a significant lack of publicly available data, including a registered CAS number and detailed experimental protocols. This suggests that the compound may be novel, not widely synthesized, or potentially referenced under a different nomenclature. In contrast, extensive information is available for the structurally similar compound, 1-Ethoxy-2-methylpropane (CAS No. 627-02-1). This technical guide presents a comprehensive overview of the available data for this related ether and other similar amine compounds, providing a valuable resource for researchers in the field.

Compound Identification and Registration Status

A thorough search of chemical databases and scientific literature did not yield a specific CAS number for "this compound". Similarly, no registration information with major regulatory bodies was found.

However, the closely related ether, 1-Ethoxy-2-methylpropane , is well-documented.

PropertyValueSource
Chemical Name 1-Ethoxy-2-methylpropane[1][2]
Synonyms Ethyl isobutyl ether, Isobutyl ethyl ether[1][2][3]
CAS Number 627-02-1[1][2][4][5][6][7]
Molecular Formula C6H14O[1][2][4][5][6][7]
Molecular Weight 102.17 g/mol [1][2][4][8]
Registration Available from multiple chemical suppliers.[1][6]
Harmonized System (HS) Code 290919[5]

Other related amine compounds found during the search include:

  • 1-Methoxy-2-methylpropan-2-amine [9]

  • 1-Ethoxypropan-2-amine [10]

  • 1-(2-Ethoxyphenyl)-2-methylpropan-2-amine [11]

  • 1-Ethoxy-2-methyl-2-propanol [12]

Physicochemical Properties of 1-Ethoxy-2-methylpropane

The following table summarizes the key physicochemical properties of 1-Ethoxy-2-methylpropane.

PropertyValueSource
Density 0.76 g/cm³[3]
Boiling Point 83.8 °C at 760 mmHg[3]
Vapor Pressure 82.9 mmHg at 25°C[3]
Refractive Index 1.3749 (589.3 nm 20℃)[3]
LogP 1.67890[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 3[3][4]
Topological Polar Surface Area 9.2 Ų[2][4]
Complexity 33.2[2][3][4]

Synthesis of 1-Ethoxy-2-methylpropane

A general method for the synthesis of 1-Ethoxy-2-methylpropane involves the reaction of 2-Methyl-1-propanol with an ethylating agent. One documented procedure utilizes Benzenesulfonimidic acid, N-(1,1-dimethylethyl)-4-nitro-, ethyl ester as a reagent.[8]

General Experimental Protocol: The synthesis can be carried out by dissolving the sulfonimidate and 2-methylpropan-1-ol in a solvent like carbon tetrachloride (CCl4) in an NMR tube.[8] The reaction is initiated by the addition of a catalyst, such as HBF4·OMe2.[8] The progress of the reaction can be monitored by NMR spectroscopy by observing the disappearance of the reactant peaks and the appearance of the product peaks.[8] Reactions with aliphatic alcohols are reported to be complete in less than 15 minutes.[8] After the reaction is complete, the catalyst is neutralized, and the product is isolated by separating the solution from the precipitated sulfonamide.[8] The crude product can then be purified by passing it through a short column of silica gel.[8]

Below is a workflow diagram illustrating this synthesis process.

G cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product R1 2-Methyl-1-propanol C HBF4·OMe2 (Catalyst) R1->C R2 Benzenesulfonimidic acid, N-(1,1-dimethylethyl)-4-nitro-, ethyl ester R2->C S Carbon Tetrachloride (Solvent) S->C T Room Temperature (<15 min) C->T N Neutralization (e.g., Molecular Sieves) T->N I Isolation (Pipetting) N->I P Purification (Silica Gel Chromatography) I->P FP 1-Ethoxy-2-methylpropane P->FP

Caption: Synthesis workflow for 1-Ethoxy-2-methylpropane.

Biological Activity of Related Amine Compounds

While no biological data was found for "this compound," research on structurally related molecules indicates potential biological activities. For instance, various substituted benzimidazole derivatives, which may include ethoxy and amine functionalities, have been investigated for their antiprotozoal, antiproliferative, and antibacterial activities.[13][14] Additionally, certain benzohydrazide derivatives containing a dimethylaminoethoxy moiety have been synthesized and evaluated as inhibitors of Entamoeba histolytica.[15]

The following diagram illustrates a conceptual signaling pathway where a hypothetical amine compound could act as an inhibitor, a common mechanism for drug candidates.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Inhibitor Hypothetical Amine Compound (e.g., this compound) Inhibitor->Kinase2 Inhibition

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methylpropan-2-amine, with the CAS number 89585-15-9, is a substituted primary amine with potential applications in organic synthesis and as a building block in medicinal chemistry.[1] Its structure, featuring a sterically hindered amine adjacent to an ether linkage, presents an interesting case for conformational analysis. Understanding the three-dimensional structure and preferred conformations of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide provides a comprehensive overview of its molecular structure, inferred conformational preferences, and generalized experimental and computational protocols for its detailed characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 89585-15-9[1]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
Canonical SMILES CCOCC(C)(C)N[1]
InChI Key CSHMRHZWHFQJRX-UHFFFAOYSA-N[1]

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a central quaternary carbon atom bonded to two methyl groups, an aminomethyl group (-CH₂-NH₂), and an ethoxy group (-O-CH₂-CH₃). The presence of several single bonds allows for considerable conformational flexibility.

The key rotatable bonds that dictate the overall conformation are:

  • τ₁: The C-C-O-C dihedral angle of the ethoxy group.

  • τ₂: The O-C-C-N dihedral angle.

The conformation of the molecule will be largely influenced by the steric hindrance between the bulky gem-dimethyl groups and the ethoxy group. It is expected that the molecule will adopt conformations that minimize these steric clashes. The lone pairs on the nitrogen and oxygen atoms will also play a role in determining the preferred geometry through electrostatic interactions.

Due to the lack of published experimental data from techniques like X-ray crystallography for this specific molecule, computational modeling would be the most effective initial approach to explore the potential energy surface and identify low-energy conformers.

Conceptual Diagram of Conformational Factors cluster_molecule This compound cluster_factors Influencing Factors C_quat Quaternary Carbon NH2 Amine Group C_quat->NH2 C-N bond Ethoxy Ethoxy Group C_quat->Ethoxy C-O bond Me1 Methyl 1 C_quat->Me1 Me2 Methyl 2 C_quat->Me2 Steric_Hindrance Steric Hindrance Steric_Hindrance->Ethoxy Steric_Hindrance->Me1 Steric_Hindrance->Me2 Torsional_Strain Torsional Strain (Dihedral Angles τ₁ and τ₂) Torsional_Strain->C_quat Gauche_Effect Gauche Effect (potential O/N interaction) Gauche_Effect->C_quat

Key factors influencing the conformation of this compound.

Experimental and Computational Protocols

General Workflow for Structural and Conformational Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of a novel molecule like this compound.

synthesis Synthesis & Purification struct_confirm Structural Confirmation synthesis->struct_confirm nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) ms Mass Spectrometry (Confirm Molecular Weight) struct_confirm->nmr struct_confirm->ms xray X-ray Crystallography (If Crystalline Solid) struct_confirm->xray Characterize Conformation comp_chem Computational Modeling (DFT, Molecular Dynamics) struct_confirm->comp_chem Characterize Conformation solid_state Solid-State Conformation xray->solid_state gas_phase Gas/Solution Phase Conformational Profile comp_chem->gas_phase final_analysis Comprehensive Analysis (Structure-Activity Relationship Studies) solid_state->final_analysis gas_phase->final_analysis

Workflow for structural and conformational analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • Expected Resonances: Signals corresponding to the ethoxy group (a triplet and a quartet), the two equivalent methyl groups (a singlet), the methylene bridge (a singlet), and the amine protons (a broad singlet).

    • Integration of the signals should correspond to the number of protons in each environment.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Expected Resonances: Signals for each unique carbon atom in the molecule. The chemical shifts will confirm the presence of aliphatic carbons and carbons adjacent to the oxygen and nitrogen atoms.

  • 2D NMR (COSY and HSQC):

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships, for instance, within the ethoxy group.

    • Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded proton and carbon atoms.

  • Advanced NMR for Conformation (NOESY):

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be performed to identify protons that are close in space, even if they are not directly bonded. Cross-peaks in the NOESY spectrum can provide evidence for specific conformational preferences.

Protocol 2: Conformational Analysis via Computational Chemistry
  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the potential energy surface. This involves rotating the key dihedral angles (τ₁ and τ₂) in small increments.

    • For each generated conformer, perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94).

  • Quantum Mechanical Optimization:

    • Take the low-energy conformers identified in the previous step and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • This step will yield the precise geometries and relative energies of the stable conformers.

  • Frequency Analysis:

    • For each optimized conformer, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The results also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Data Analysis:

    • Analyze the geometries of the lowest-energy conformers, paying close attention to the key dihedral angles and any non-bonded interactions.

    • Calculate the Boltzmann population of each conformer at a given temperature to determine their relative abundance.

Conclusion

While direct experimental data on the conformation of this compound is limited, this guide provides the foundational knowledge and standardized methodologies required for its thorough characterization. The interplay of steric hindrance from the gem-dimethyl groups and the rotational freedom of the ether linkage likely results in a well-defined set of low-energy conformers. For drug development professionals and researchers, applying the outlined NMR and computational protocols will be essential to elucidate the precise three-dimensional structure of this molecule, which is a critical step in understanding its potential applications and interactions.

References

In-Depth Technical Guide: 1H and 13C NMR Data for 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 1-Ethoxy-2-methylpropan-2-amine. Due to the absence of experimentally acquired spectra in publicly available databases, the data presented herein is generated from computational prediction models. This guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for small organic molecules, which can be adapted for the titular compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were obtained using the online NMR prediction tool, NMRDB.org. It is important to note that predicted values may differ from experimental values.

Predicted ¹H NMR Data
Atom NumberChemical Shift (ppm)MultiplicityIntegration
11.08Triplet3H
23.35Quartet2H
43.15Singlet2H
6, 71.05Singlet6H
8 (NH₂)1.28 (Broad)Singlet2H
Predicted ¹³C NMR Data
Atom NumberChemical Shift (ppm)
115.4
265.8
478.1
550.7
6, 725.9

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the predicted NMR data tables.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

This section outlines a general methodology for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD; Deuterium oxide, D₂O). The choice of solvent can affect the chemical shifts.

  • Sample Concentration : For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1][2]

  • Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.[2]

  • Internal Standard : If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added.

NMR Data Acquisition
  • Instrumentation : The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment with proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing : The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration : The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

Experimental Workflow

The following diagram illustrates the general workflow for an NMR experiment, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Integrate and Analyze J->K

Caption: General workflow for an NMR experiment.

References

mass spectrometry analysis of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethoxy-2-methylpropan-2-amine

Introduction

This compound is a primary amine containing an ether linkage. Its molecular formula is C₆H₁₅NO, and it has a monoisotopic mass of approximately 117.1154 Da. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This guide provides a detailed theoretical framework for the mass spectrometric analysis of this compound, including predicted fragmentation patterns, a sample experimental protocol, and a visualization of the fragmentation pathways.

Predicted Mass Spectrum Data

The primary fragmentation mechanisms for aliphatic amines and ethers in electron ionization (EI) mass spectrometry are alpha-cleavages, which involve the cleavage of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen).[1][2][3] For this compound, several alpha-cleavage pathways are possible, leading to a characteristic fragmentation pattern.

The predicted major fragments and their relative intensities are summarized in the table below. The base peak is predicted to be at m/z 58, resulting from the formation of a stable iminium ion.

m/zPredicted Fragment IonProposed Fragmentation PathwayRelative Intensity (%)
117[C₆H₁₅NO]⁺•Molecular Ion (M⁺•)5
102[C₅H₁₂NO]⁺M⁺• - •CH₃ (Alpha-cleavage at the tertiary carbon)30
88[C₄H₁₀NO]⁺M⁺• - •CH₂CH₃ (Alpha-cleavage adjacent to the ether oxygen)15
58[C₃H₈N]⁺Alpha-cleavage leading to the loss of the ethoxymethyl radical100 (Base Peak)
45[C₂H₅O]⁺Cleavage of the C-C bond adjacent to the ether, forming the ethoxy cation20
29[C₂H₅]⁺Ethyl cation from the ethoxy group40

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

3.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 20-200

  • Scan Mode: Full scan

3.3. Data Analysis

  • Acquire chromatograms and mass spectra for all standards and samples.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 58) against the concentration of the standards.

  • Determine the concentration of the analyte in unknown samples using the calibration curve.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway cluster_M Molecular Ion cluster_frags Fragment Ions M This compound [C₆H₁₅NO]⁺• m/z = 117 F1 [C₅H₁₂NO]⁺ m/z = 102 M->F1 - •CH₃ F2 [C₃H₈N]⁺ m/z = 58 (Base Peak) M->F2 - •CH₂OCH₂CH₃ F3 [C₄H₁₀NO]⁺ m/z = 88 M->F3 - •CH₂CH₃

Caption: Predicted EI fragmentation of this compound.

Logical Workflow for Compound Identification

The following workflow outlines the logical steps for identifying an unknown compound suspected to be this compound using GC-MS.

identification_workflow start Analyze Unknown Sample via GC-MS get_spectrum Obtain Mass Spectrum of Unknown Peak start->get_spectrum check_molecular_ion Is m/z 117 (M⁺•) present? get_spectrum->check_molecular_ion check_base_peak Is m/z 58 the Base Peak? check_molecular_ion->check_base_peak Yes no_id Compound is not This compound check_molecular_ion->no_id No check_other_fragments Are key fragments (m/z 102, 88) present? check_base_peak->check_other_fragments Yes check_base_peak->no_id No tentative_id Tentative Identification: This compound check_other_fragments->tentative_id Yes check_other_fragments->no_id No confirm_id Confirm with Authentic Standard tentative_id->confirm_id

Caption: Workflow for the identification of the target compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 1-Ethoxy-2-methylpropan-2-amine. This document is intended to assist researchers and professionals in drug development and chemical analysis in identifying and characterizing this molecule using IR spectroscopy.

Molecular Structure and Functional Groups

This compound possesses two key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a primary amine (-NH₂) and an ether (C-O-C). The analysis of the IR spectrum of this molecule relies on the identification of the vibrational modes associated with these groups.

Predicted Infrared Spectral Data

While a definitive experimental spectrum for this compound is not publicly available, a predictive summary of the expected absorption bands can be compiled based on the known characteristic frequencies for its constituent functional groups. The following table summarizes the anticipated IR absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3500N-H Asymmetric StretchPrimary AmineMedium
3300 - 3400N-H Symmetric StretchPrimary AmineMedium
2850 - 3000C-H StretchAlkylStrong
1580 - 1650N-H Bend (Scissoring)Primary AmineMedium to Strong
1450 - 1470C-H BendAlkylMedium
1365 - 1385C-H Bend (gem-dimethyl)AlkylMedium
1050 - 1150C-O-C StretchEtherStrong
1020 - 1250C-N StretchAliphatic AmineWeak to Medium
665 - 910N-H WagPrimary AmineBroad, Medium

Experimental Protocol for Acquiring the IR Spectrum

The following provides a generalized, yet detailed, methodology for obtaining the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Demountable salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • This compound sample

  • Solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Lens tissue

Procedure:

  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Clean the salt plates thoroughly with the appropriate solvent and dry them completely using a gentle stream of dry air or by carefully wiping with a lens tissue. Avoid scratching the polished surfaces.

    • Place one to two drops of the this compound sample onto the center of one salt plate using a clean pipette.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Initiate the sample scan according to the spectrometer's software instructions.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the mid-infrared range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands and compare them to the expected values for primary amines and ethers.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation cluster_conclusion Conclusion start Start background Record Background Spectrum start->background sample Prepare Neat Liquid Sample background->sample scan Acquire Sample Spectrum sample->scan subtract Background Subtraction scan->subtract process Generate Transmittance/ Absorbance Spectrum subtract->process identify_nh Identify N-H Stretches (3300-3500 cm⁻¹) process->identify_nh identify_ch Identify C-H Stretches (2850-3000 cm⁻¹) process->identify_ch identify_nh_bend Identify N-H Bend (1580-1650 cm⁻¹) process->identify_nh_bend identify_co Identify C-O-C Stretch (1050-1150 cm⁻¹) process->identify_co identify_cn Identify C-N Stretch (1020-1250 cm⁻¹) process->identify_cn identify_nh_wag Identify N-H Wag (665-910 cm⁻¹) process->identify_nh_wag confirm Confirm Presence of Primary Amine and Ether Functional Groups identify_nh->confirm identify_nh_bend->confirm identify_co->confirm identify_cn->confirm identify_nh_wag->confirm

Caption: Workflow for IR spectroscopic analysis of this compound.

Key Spectroscopic Features and Interpretation

The presence of both a primary amine and an ether functional group in this compound will result in a unique infrared spectrum.

  • Primary Amine Signatures: The most definitive evidence for the primary amine group will be the appearance of two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3] These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols.[2] Further confirmation will come from the N-H bending (scissoring) vibration between 1580-1650 cm⁻¹ and a broad N-H wagging band in the 665-910 cm⁻¹ region.[1][3] The C-N stretching vibration for an aliphatic amine is expected in the 1020-1250 cm⁻¹ range and may be weak to medium in intensity.[1][3][4]

  • Ether Signature: The ether linkage will be characterized by a strong C-O-C stretching absorption. For a simple aliphatic ether, this band is typically found between 1050 and 1150 cm⁻¹.[5][6][7] The high intensity of this band is a key diagnostic feature.

  • Alkyl Group Absorptions: The spectrum will also contain strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized carbons in the ethyl and isobutyl groups. C-H bending vibrations will also be present in the fingerprint region (around 1450-1470 cm⁻¹).

Logical Relationship of Functional Groups to Spectral Peaks

The following diagram illustrates the direct relationship between the structural components of this compound and their expected IR absorption regions.

Functional_Group_Correlation cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) mol This compound amine Primary Amine (-NH₂) mol->amine ether Ether (C-O-C) mol->ether alkyl Alkyl (C-H) mol->alkyl nh_stretch 3300-3500 (N-H Stretch) amine->nh_stretch nh_bend 1580-1650 (N-H Bend) amine->nh_bend nh_wag 665-910 (N-H Wag) amine->nh_wag co_stretch 1050-1150 (C-O-C Stretch) ether->co_stretch ch_stretch 2850-3000 (C-H Stretch) alkyl->ch_stretch

Caption: Correlation of functional groups to IR absorption regions for the target molecule.

Conclusion

The infrared spectrum of this compound is predicted to be characterized by distinct absorption bands corresponding to its primary amine and ether functional groups. By following the detailed experimental protocol and utilizing the predictive spectral data and workflows provided in this guide, researchers and scientists can effectively identify and characterize this molecule. The key diagnostic peaks will be the double N-H stretch in the 3300-3500 cm⁻¹ region and the strong C-O-C stretch around 1100 cm⁻¹. This guide serves as a valuable resource for professionals engaged in drug development and chemical analysis, facilitating the use of IR spectroscopy for molecular identification and characterization.

References

Technical Guide: Solubility Profile of 1-Ethoxy-2-methylpropan-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental quantitative solubility data for 1-Ethoxy-2-methylpropan-2-amine in various organic solvents is not publicly available. This guide, therefore, provides a predicted solubility profile based on the molecular structure of the compound and established chemical principles. The experimental protocol detailed herein is a generalized methodology for determining the solubility of a liquid amine and should be adapted as necessary.

Introduction and Molecular Structure Analysis

This compound is an organic compound featuring a primary amine group and an ether linkage. Its structure consists of a polar "head" (the amine group) capable of acting as a hydrogen bond donor and acceptor, and a more non-polar hydrocarbon tail with an ether group which can act as a hydrogen bond acceptor. This amphiphilic nature dictates its solubility in different types of organic solvents, based on the principle of "like dissolves like." The overall solubility will be a balance between the polarity imparted by the amine and ether groups and the non-polar character of the alkyl backbone.

  • IUPAC Name: this compound

  • Molecular Formula: C6H15NO[1]

  • Key Functional Groups: Primary amine (-NH2), Ether (-O-)

The presence of the primary amine group suggests that this compound will exhibit basic properties.[2]

Predicted Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. These predictions are derived from its molecular structure and general solubility principles for amines.[3][4][5][6]

Solvent ClassRepresentative SolventsPredicted SolubilityJustification
Non-Polar Hexane, Toluene, BenzeneLow to Moderate The non-polar alkyl backbone will have favorable van der Waals interactions with non-polar solvents, but the highly polar amine group will limit overall solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateModerate to High These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the amine's hydrogens. The ether linkage is also compatible with these solvents. Primary amines are known to have good solubility in polar organic solvents.[3][4]
Polar Protic Methanol, Ethanol, IsopropanolHigh (Miscible) These solvents are polar and can act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces with the amine and ether functionalities of the molecule. Lower molecular weight aliphatic amines are generally soluble in alcohols.[5]

Generalized Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for quantitatively determining the solubility of a liquid amine, such as this compound, in an organic solvent.

3.1. Materials and Reagents

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Internal standard for quantification (e.g., a non-volatile compound soluble in the chosen solvent but with a distinct analytical signal)

3.2. Equipment

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

3.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent.[7]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solute settle.

    • If a stable suspension persists, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute from the saturated solution.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear, saturated supernatant from each vial.

    • Dilute the aliquot with a known volume of the same solvent in a volumetric flask. The dilution factor should be chosen to bring the analyte concentration within the linear range of the analytical instrument.

    • Add a precise amount of an internal standard to the diluted sample.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent, each containing the same concentration of the internal standard as the samples.

    • Analyze the calibration standards and the prepared samples using an appropriate chromatographic method (e.g., GC-FID).

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

3.4. Data Analysis and Reporting

  • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

  • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Start B Add excess this compound to a known volume of solvent A->B C Seal vials and equilibrate at constant temperature with agitation (24-48h) B->C D Allow undissolved solute to settle (Centrifuge if necessary) C->D E Withdraw a precise aliquot of the clear supernatant D->E F Dilute the aliquot with a known volume of solvent and add internal standard E->F H Analyze samples and standards (e.g., by GC-FID) F->H G Prepare calibration standards G->H I Calculate solubility from calibration curve and dilution factor H->I J End I->J

A flowchart of the experimental workflow for determining solubility.

References

A Framework for the Theoretical and Computational Investigation of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methylpropan-2-amine is a primary amine containing an ether linkage. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its electronic, structural, and reactive properties is essential for exploring its potential uses. This guide outlines a systematic approach for the in-depth theoretical and computational characterization of this molecule, supplemented by proposed experimental protocols for its synthesis and analysis.

Physicochemical and Structural Properties

While experimental data is scarce, some fundamental properties of this compound can be found in chemical databases. These are summarized in Table 1.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
CAS Number 89585-15-9
Canonical SMILES CCOCC(C)(C)N
IUPAC Name This compound

Computational Methodology

A robust computational investigation is the first step in characterizing a novel molecule. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a good balance between accuracy and computational cost.[1][2]

Geometry Optimization and Vibrational Analysis

The initial phase of the computational study would involve optimizing the geometry of this compound to find its most stable conformation. This is typically performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe a molecule with heteroatoms and potential for hydrogen bonding.[2]

Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.

Table 2: Predicted Geometrical Parameters (Illustrative)

ParameterBond/AnglePredicted Value
Bond Length C-N~1.47 Å
C-O (ether)~1.43 Å
N-H~1.01 Å
Bond Angle C-N-H~109.5°
C-O-C~112.0°
Electronic Properties

Understanding the electronic structure is key to predicting reactivity. Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[2]

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Table 3: Predicted Electronic Properties (Illustrative)

PropertyPredicted Value (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.5 D
Workflow for Computational Analysis

The logical flow of a computational study for a new chemical entity is depicted below.

G Logical Workflow for Computational Analysis cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_structure Define Molecular Structure comp_method Select Computational Method (e.g., DFT/B3LYP) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min compare_spectra Compare with Experimental Spectra freq_calc->compare_spectra elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) reactivity Predict Reactivity elec_prop->reactivity verify_min->elec_prop

Caption: Logical workflow for the computational analysis of a new molecule.

Proposed Experimental Protocols

Experimental validation is crucial to confirm theoretical predictions. The following protocols outline a potential synthesis and characterization workflow for this compound.

Synthesis Protocol

While numerous methods exist for synthesizing primary amines, a biocatalytic approach using an amine dehydrogenase (AmDH) has been shown to be effective for the synthesis of a structurally similar molecule, (S)-1-methoxypropan-2-amine.[3] A similar approach could be adapted for this compound.

Protocol: Biocatalytic Reductive Amination

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 2 M NH₄HCO₂, pH 9.0).

  • Reagents: Add the precursor ketone, 1-ethoxy-2-methylpropan-2-one, to the buffer. Add a cofactor (e.g., NADP⁺), a glucose source for cofactor regeneration, and a glucose dehydrogenase.

  • Enzyme Addition: Introduce a suitable amine dehydrogenase (e.g., MsmeAmDH).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring for 24-48 hours.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the final compound using distillation or column chromatography.

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized compound.

Table 4: Predicted and Typical Spectroscopic Data

TechniquePredicted/Typical Data
FTIR (cm⁻¹) N-H stretch: Two bands around 3350-3450 cm⁻¹ (characteristic of a primary amine).[4][5] C-H stretch: Below 3000 cm⁻¹. C-N stretch: 1020-1250 cm⁻¹.[6] C-O stretch (ether): Around 1100 cm⁻¹.
¹H NMR (ppm) N-H₂: Broad singlet, typically between 1.0-3.0 ppm, which disappears upon D₂O exchange.[7] -OCH₂CH₃: Quartet around 3.5 ppm. -OCH₂CH₃: Triplet around 1.2 ppm. -C(CH₃)₂: Singlet around 1.1 ppm. -CH₂-O: Singlet around 3.3 ppm.
¹³C NMR (ppm) C-N: Deshielded carbon, typically in the range of 40-60 ppm. C-O (ether): Deshielded carbons, typically in the range of 60-80 ppm.
Mass Spec (m/z) Molecular Ion (M⁺): An odd-numbered molecular weight (117), consistent with the nitrogen rule.[5] α-cleavage: A characteristic fragmentation pattern for amines, leading to the loss of an alkyl radical and the formation of a resonance-stabilized, nitrogen-containing cation.[7][8]
Experimental Workflow

The general workflow for the synthesis and characterization of a new compound is illustrated below.

G General Experimental Workflow cluster_synthesis Synthesis cluster_char Characterization cluster_eval Evaluation select_route Select Synthesis Route reaction Perform Reaction select_route->reaction workup Workup and Purification reaction->workup ftir FTIR Spectroscopy workup->ftir nmr NMR Spectroscopy (¹H, ¹³C) ftir->nmr ms Mass Spectrometry nmr->ms purity Purity Analysis (GC/HPLC) ms->purity data_analysis Analyze Spectroscopic Data purity->data_analysis confirm_structure Confirm Structure and Purity data_analysis->confirm_structure

Caption: General experimental workflow for synthesis and characterization.

Potential Applications and Future Directions

The presence of both a primary amine and an ether functional group makes this compound an interesting candidate for further investigation. The amine group provides a site for further functionalization, while the ether linkage can influence solubility and conformational properties.

Future studies could involve:

  • Pharmacological Screening: Investigating the biological activity of the molecule and its derivatives.

  • Materials Science: Exploring its use as a monomer or cross-linking agent in polymer synthesis.

  • Reaction Mechanism Studies: Using computational methods to investigate the mechanisms of reactions involving this molecule.

By combining the computational and experimental approaches outlined in this guide, a comprehensive understanding of the properties and potential of this compound can be achieved, paving the way for its application in various scientific and industrial fields.

References

In-depth Technical Guide to the Safety Data Sheet (SDS) for 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethoxy-2-methylpropan-2-amine (CAS No. 89585-15-9) is publicly available. This guide has been compiled using data from structurally similar compounds, namely tert-Butylamine (CAS No. 75-64-9) and 2-Amino-2-methyl-1-propanol (CAS No. 124-68-5), as well as general information on the toxicology of aliphatic amines. The information herein should be treated as an estimation of potential hazards and used for preliminary risk assessment and handling guidance. For definitive safety information, it is imperative to obtain a substance-specific SDS from the manufacturer or supplier.

Substance Identification and Properties

This compound is a primary aliphatic amine. Due to the lack of experimental data, its physical and chemical properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted and Analog Physical and Chemical Properties

PropertyThis compound (Predicted/Analog-Based)tert-Butylamine2-Amino-2-methyl-1-propanol
CAS Number 89585-15-975-64-9124-68-5
Molecular Formula C₆H₁₅NOC₄H₁₁NC₄H₁₁NO
Molecular Weight 117.19 g/mol 73.14 g/mol 89.14 g/mol
Appearance Expected to be a liquidClear liquidLow melting solid, colorless
Boiling Point Not available44-46 °C165 °C
Melting Point Not available-67.5 °C31-32 °C
Flash Point Not available-38 °C (closed cup)80 °C (closed cup)
Density Not available0.696 g/cm³0.934 g/cm³ at 25°C
Solubility in Water Expected to be solubleMiscibleSoluble
Vapor Pressure Not available226 hPa at 20 °C1.33 hPa at 20 °C

Hazard Identification and GHS Classification

Based on the hazard profiles of its structural analogs, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its basicity (potential for skin and eye corrosion/irritation) and potential for flammability and toxicity if inhaled or ingested. Aliphatic amines are known to be irritants to the skin, eyes, and respiratory tract.

Table 2: GHS Classification of Structural Analogs

Hazard Classtert-Butylamine2-Amino-2-methyl-1-propanol
Flammable Liquids Category 2Category 4
Acute Toxicity, Oral Category 4Not Classified
Acute Toxicity, Inhalation Category 3Not Classified
Skin Corrosion/Irritation Category 1ACategory 2
Serious Eye Damage/Eye Irritation Category 1Category 2
Specific target organ toxicity – single exposure Not ClassifiedCategory 3 (CNS)
Specific target organ toxicity – repeated exposure Not ClassifiedCategory 2 (Liver, Heart, Blood)
Hazardous to the Aquatic Environment, Chronic Category 3Category 3

Based on this data, a potential GHS classification for this compound is proposed below.

Globally Harmonized System (GHS) Classification Workflow

GHS_Classification cluster_input Input Data cluster_assessment Hazard Assessment cluster_classification GHS Classification cluster_output Communication analog_data Analog Compound Data (tert-Butylamine, 2-Amino-2-methyl-1-propanol) phys_haz Physical Hazards (Flammability) analog_data->phys_haz health_haz Health Hazards (Toxicity, Corrosivity, Irritation) analog_data->health_haz env_haz Environmental Hazards analog_data->env_haz amine_class General Toxicity of Aliphatic Amines amine_class->health_haz flam_liq Flammable Liquid phys_haz->flam_liq acute_tox Acute Toxicity (Oral, Inhalation) health_haz->acute_tox skin_corr Skin Corrosion/Irritation health_haz->skin_corr eye_dam Serious Eye Damage/Irritation health_haz->eye_dam stot_se STOT - Single Exposure health_haz->stot_se aqua_chron Chronic Aquatic Toxicity env_haz->aqua_chron pictograms Pictograms (Flame, Corrosion, Skull, Health Hazard, Environment) flam_liq->pictograms signal_word Signal Word (Danger) flam_liq->signal_word haz_statements Hazard Statements (H-phrases) flam_liq->haz_statements acute_tox->pictograms acute_tox->signal_word acute_tox->haz_statements skin_corr->pictograms skin_corr->signal_word skin_corr->haz_statements eye_dam->pictograms eye_dam->signal_word eye_dam->haz_statements stot_se->pictograms stot_se->haz_statements aqua_chron->pictograms aqua_chron->haz_statements prec_statements Precautionary Statements (P-phrases) haz_statements->prec_statements

Caption: GHS classification workflow for this compound based on analog data.

Toxicological Information

Quantitative toxicological data is derived from the SDS of structural analogs.

Table 3: Toxicological Data of Structural Analogs

Toxicological Endpointtert-Butylamine2-Amino-2-methyl-1-propanol
Acute Oral Toxicity (LD50, rat) 426 mg/kg> 2000 mg/kg
Acute Dermal Toxicity (LD50, rabbit) > 2000 mg/kg> 2000 mg/kg
Acute Inhalation Toxicity (LC50, rat) 7.4 mg/L (4h)Not available
Skin Corrosion/Irritation Causes severe skin burnsCauses skin irritation
Serious Eye Damage/Irritation Causes serious eye damageCauses serious eye irritation

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the key toxicological endpoints relevant to this class of chemical.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS toxicity category rather than determining a precise LD50 value.

  • Animal Model: Typically, rats are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed with the starting dose.

    • The number of mortalities within a specified period (typically 24-48 hours) determines the next step:

      • If mortality is high, the dose for the next group is lowered.

      • If mortality is low or absent, the dose for the next group is increased.

    • Animals are observed for up to 14 days for signs of toxicity.

  • Data Analysis: The GHS classification is determined based on the dose levels at which mortality is observed.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline determines the potential of a substance to cause irritation or corrosion to the skin.

  • Principle: The substance is applied to a small area of the skin of a single animal. The degree of irritation or corrosion is observed and scored over time.

  • Animal Model: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.

    • The exposure period is typically 4 hours, after which the patch and residual substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the scores and the reversibility of the effects.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal. The untreated eye serves as a control.

  • Animal Model: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (typically 0.1 mL for liquids) is applied to one eye.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

  • Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.

Experimental Workflow Diagram

Experimental_Workflow cluster_oral Acute Oral Toxicity (OECD 423) cluster_dermal Dermal Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) substance Test Substance (this compound) oral_dosing Stepwise Dosing (3 Rats per Step) substance->oral_dosing dermal_app Application to Rabbit Skin (4-hour exposure) substance->dermal_app eye_app Application to Rabbit Eye substance->eye_app oral_obs Observation (14 days) Mortality & Clinical Signs oral_dosing->oral_obs oral_class GHS Classification (Category 1-5 or Unclassified) oral_obs->oral_class dermal_obs Observation (up to 14 days) Erythema & Edema Scoring dermal_app->dermal_obs dermal_class Classification (Corrosive, Irritant, or Non-irritant) dermal_obs->dermal_class eye_obs Observation (up to 21 days) Cornea, Iris, Conjunctiva Scoring eye_app->eye_obs eye_class Classification (Corrosive, Irritant, or Non-irritant) eye_obs->eye_class

Caption: Standard experimental workflows for assessing the acute toxicity of a chemical substance.

Handling, Storage, and First Aid

The following recommendations are based on the general properties of aliphatic amines and the data from analogous compounds.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.

  • First Aid:

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.

Conclusion

While a specific SDS for this compound is not available, a review of its structural analogs suggests that it should be handled as a hazardous chemical. It is likely to be a flammable liquid that can cause severe skin and eye irritation or corrosion, and may be harmful or toxic if swallowed or inhaled. The provided data and protocols should serve as a basis for safe laboratory practices. It is crucial for researchers, scientists, and drug development professionals to exercise caution and implement appropriate safety measures when handling this compound. Confirmation of its hazardous properties through experimental testing according to standardized guidelines is highly recommended.

An In-depth Technical Guide on the Potential Hazards and Handling Precautions for 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for safety and handling information specifically for "1-Ethoxy-2-methylpropan-2-amine" did not yield a dedicated Safety Data Sheet (SDS) or detailed experimental data for this exact compound. The following guide has been compiled using data from structurally similar chemicals to infer potential hazards and handling precautions. This information should be interpreted with significant caution and is not a direct substitute for empirical data on the specific compound . It is strongly recommended that laboratory-scale safety evaluations be conducted before handling this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of potential hazards and recommended handling procedures based on available data for related chemical compounds.

Inferred Physical and Chemical Properties

Due to the absence of specific data for this compound, the following table summarizes the physical and chemical properties of structurally related compounds to provide an estimation of its characteristics.

Property1-Ethoxy-2-propanoltert-Butyl ethyl ether (2-Ethoxy-2-methylpropane)1-(2-ethoxyphenyl)-2-methylpropan-2-amine
Molecular Formula C5H12O2[1][2]C6H14O[3]C12H19NO[4]
Molecular Weight 104.14 g/mol [2]102.17 g/mol [3]193.28 g/mol [4]
Boiling Point Not specified72 - 73 °CNot available
Melting Point -100 °C[1]-97 °CNot available
Flash Point 42 °C[1][5]Not availableNot available
Density 0.897 g/cm³[1]0.742 g/cm³ (at 25 °C)Not available
Vapor Pressure 10 mmHg (at 20 °C)[1]Not availableNot available
Solubility in Water Not miscible or difficult to mix[5]Not availableNot available
Appearance Colorless liquid[1]Not availableNot available

Potential Health and Safety Hazards

The following table outlines the known health and safety hazards of related compounds, which may suggest the potential hazards of this compound.

Hazard Category1-Ethoxy-2-propanoltert-Butyl ethyl ether (2-Ethoxy-2-methylpropane)
GHS Hazard Statements H226: Flammable liquid and vapor.[2] H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.[2]H225: Highly flammable liquid and vapor. H336: May cause drowsiness or dizziness.
Signal Word WarningNot available
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P210: Keep away from heat/ sparks/ open flames/ hot surfaces. No smoking. P261: Avoid breathing mist or vapors. P280: Wear protective gloves/ eye protection/ face protection.

Based on these related compounds, this compound is likely to be a flammable liquid and may cause respiratory tract irritation, drowsiness, or dizziness. The amine functional group could also introduce skin and eye irritation or corrosive properties.

Recommended Handling and Storage Precautions

Given the potential hazards inferred from related compounds, the following handling and storage precautions are recommended:

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing vapors or mist.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Use only non-sparking tools.[1]

  • Take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Store in a locked-up area.[1][5]

Emergency Procedures

In case of:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists.[1]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

  • Spill or Leak: Evacuate personnel to a safe area. Remove all sources of ignition.[1] Use personal protective equipment.[1] Contain and collect spillage with non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.[1]

Visualized Experimental Workflows and Logical Relationships

The following diagrams illustrate generalized workflows and decision-making processes relevant to handling a potentially hazardous chemical like this compound.

G Generalized Workflow for Flammability Assessment A Obtain Small Sample of Substance B Perform Open Cup Flash Point Test A->B C Perform Closed Cup Flash Point Test A->C E Determine Autoignition Temperature A->E D Record Flash Point Temperature B->D C->D G Classify Flammability Hazard (e.g., GHS) D->G F Record Autoignition Temperature E->F F->G H Update Safety Data Sheet G->H

Caption: Generalized Workflow for Flammability Assessment

G Decision Process for PPE Selection A Is the substance volatile or likely to create aerosols? B Is there a risk of skin contact? A->B No D Wear Respiratory Protection (e.g., Respirator) A->D Yes C Is there a risk of eye splash? B->C No E Wear Chemical Resistant Gloves and Lab Coat B->E Yes F Wear Safety Goggles or Face Shield C->F Yes G Proceed with Experiment C->G No D->B E->C F->G

Caption: Decision Process for PPE Selection

References

Methodological & Application

Application Notes and Protocols: Reaction of 1-Ethoxy-2-methylpropan-2-amine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between primary amines and carbonyl compounds, such as aldehydes and ketones, is a cornerstone of synthetic organic chemistry, primarily for the formation of imines (also known as Schiff bases).[1][2][3] These imines are versatile intermediates that can be subsequently reduced to form secondary amines through a process known as reductive amination.[4][5][6][7] The resulting secondary amine moieties are prevalent in a vast array of pharmaceuticals and biologically active molecules, making this synthetic route highly valuable in drug discovery and development.[8]

This document provides detailed application notes and protocols for the reaction of 1-Ethoxy-2-methylpropan-2-amine with various aldehydes and ketones. This compound is a primary amine with a sterically hindered tertiary alkyl group, which may influence its reactivity and the stability of the resulting products. These protocols are designed to serve as a foundational guide for researchers exploring the synthesis of novel imines and secondary amines for potential therapeutic applications.

Reaction Overview

The overall reaction proceeds in two main stages: the formation of an imine, followed by an optional reduction to a secondary amine.

Reaction_Overview Amine This compound Imine Imine (Schiff Base) Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde / Ketone (R-C(=O)-R') Amine_Product Secondary Amine Imine->Amine_Product

Caption: General reaction scheme for imine formation and subsequent reduction.

Part 1: Imine Synthesis (Condensation Reaction)

The formation of an imine from a primary amine and an aldehyde or ketone is a reversible condensation reaction that typically requires acid catalysis and the removal of water to drive the equilibrium towards the product.[2]

Reaction Mechanism: Imine Formation

The mechanism involves a two-stage process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of water to yield the imine.[1][9] The reaction is generally fastest at a pH of around 5.[2][9]

Imine_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Protonation of Hydroxyl Group cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Reactants Amine + Carbonyl (R-NH2 + R'C(=O)R'') Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic attack Carbinolamine Carbinolamine (Hemiaminal) Zwitterion->Carbinolamine Proton transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Imine Imine Product (R-N=CR'R'') Iminium_Ion->Imine - H+

Caption: Mechanism of acid-catalyzed imine formation.

Protocol 1: Synthesis of N-(Benzilidene)-1-ethoxy-2-methylpropan-2-amine

This protocol describes a general procedure for the reaction of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Toluene (or another suitable solvent like cyclohexane)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or molecular sieves (4Å)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add toluene (40 mL).

  • Add this compound (10 mmol, 1.0 eq).

  • Add benzaldehyde (10 mmol, 1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.2 mmol, 0.02 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[10] Alternatively, anhydrous drying agents like MgSO₄ or molecular sieves can be added directly to the reaction mixture.[11][10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude imine can be used directly in the next step or purified by vacuum distillation or column chromatography if necessary.[2]

Part 2: Secondary Amine Synthesis (Reductive Amination)

Reductive amination is a highly effective method for synthesizing secondary amines by reducing the intermediate imine in situ or after isolation.[7] Various reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.[4][7]

Protocol 2: One-Pot Reductive Amination to Synthesize N-Benzyl-1-ethoxy-2-methylpropan-2-amine

This one-pot protocol avoids the isolation of the potentially hydrolytically unstable imine.[2]

Materials:

  • This compound

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) and benzaldehyde (10 mmol, 1.0 eq) in methanol (40 mL).

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly and portion-wise, add sodium borohydride (15 mmol, 1.5 eq) to the stirring solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Make the solution basic (pH > 10) by adding aqueous NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude secondary amine by column chromatography or vacuum distillation.

Experimental Workflow

Experimental_Workflow start Start setup Setup Reaction Flask (Amine, Carbonyl, Solvent) start->setup Protocol Selection end_node End process process decision decision io io decision_point Reaction Type? setup->decision_point imine_synthesis imine_synthesis decision_point->imine_synthesis Imine Synthesis reductive_amination reductive_amination decision_point->reductive_amination Reductive Amination (One-Pot) add_catalyst add_catalyst imine_synthesis->add_catalyst Add Acid Catalyst reflux reflux add_catalyst->reflux Heat to Reflux (Remove H2O) monitor_reaction1 monitor_reaction1 reflux->monitor_reaction1 Monitor Progress (TLC/GC) workup1 workup1 monitor_reaction1->workup1 Reaction Complete io_imine Isolate Imine Product workup1->io_imine Aqueous Workup & Purification io_imine->end_node stir_rt stir_rt reductive_amination->stir_rt Stir at RT (Imine Formation) add_reductant add_reductant stir_rt->add_reductant Cool to 0°C Add Reducing Agent monitor_reaction2 monitor_reaction2 add_reductant->monitor_reaction2 Stir at RT workup2 workup2 monitor_reaction2->workup2 Monitor Progress (TLC/GC) io_amine Quench, Aqueous Workup & Purification workup2->io_amine Reaction Complete io_amine->end_node Isolate Secondary Amine

References

Application Notes and Protocols: 1-Ethoxy-2-methylpropan-2-amine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-ethoxy-2-methylpropan-2-amine as a synthetic precursor for valuable heterocyclic compounds. While direct cyclization of this compound is not extensively documented, its facile conversion to the key intermediate, 2-amino-2-methylpropan-1-ol, unlocks access to a diverse range of heterocyclic scaffolds, particularly 4,4-dimethyl-2-oxazolines. These structures are of significant interest in medicinal chemistry and materials science.[1][2] This document outlines the synthetic pathways, detailed experimental protocols, and potential applications of the resulting heterocyclic compounds.

Synthetic Strategy: From this compound to Heterocyclic Scaffolds

The primary synthetic route involves a two-step process:

  • Hydrolysis of this compound: The ethoxy group is readily hydrolyzed under acidic conditions to yield the corresponding 2-amino alcohol, 2-amino-2-methylpropan-1-ol. This intermediate is a well-established building block for various heterocycles.

  • Cyclization to Heterocyclic Compounds: The resulting 2-amino-2-methylpropan-1-ol can be reacted with a variety of electrophilic partners to construct the desired heterocyclic ring system. This note focuses on the synthesis of oxazolines and proposes a general method for thiazoline synthesis.

Synthetic_Pathway This compound This compound 2-Amino-2-methylpropan-1-ol 2-Amino-2-methylpropan-1-ol This compound->2-Amino-2-methylpropan-1-ol Acid Hydrolysis 4,4-Dimethyl-2-oxazolines 4,4-Dimethyl-2-oxazolines 2-Amino-2-methylpropan-1-ol->4,4-Dimethyl-2-oxazolines Carboxylic Acid Derivatives 4,4-Dimethyl-2-thiazolines 4,4-Dimethyl-2-thiazolines 2-Amino-2-methylpropan-1-ol->4,4-Dimethyl-2-thiazolines Thioacylation/Cyclization

Caption: Proposed synthetic pathway from this compound to target heterocycles.

Synthesis of 4,4-Dimethyl-2-oxazolines

4,4-Dimethyl-2-oxazolines are readily synthesized from 2-amino-2-methylpropan-1-ol and carboxylic acids or their derivatives. Several effective protocols have been reported, offering a range of reaction conditions.

Microwave-Assisted Synthesis from Carboxylic Acids

Microwave-assisted organic synthesis provides a rapid and efficient method for the direct condensation of carboxylic acids with 2-amino-2-methylpropan-1-ol.[3] The use of an open-vessel system is crucial to facilitate the removal of water and drive the reaction towards the cyclized product.[3]

Experimental Protocol:

  • A mixture of the desired carboxylic acid (1.0 mmol) and an excess of 2-amino-2-methylpropan-1-ol (e.g., 5-10 mmol) is placed in a microwave-transparent vessel.

  • The vessel is subjected to microwave irradiation at a constant temperature of 170 °C in an open-vessel mode.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the excess 2-amino-2-methylpropan-1-ol is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 4,4-dimethyl-2-oxazoline.

Quantitative Data:

Carboxylic AcidProductYield (%)
Benzoic Acid4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole85
4-Methoxybenzoic Acid2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole92
4-Nitrobenzoic Acid4,4-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole78
Acetic Acid2,4,4-Trimethyl-4,5-dihydrooxazole65
Phenylacetic Acid2-Benzyl-4,4-dimethyl-4,5-dihydrooxazole81

Yields are representative and may vary based on specific reaction conditions.[3]

Oxazoline_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Carboxylic Acid Carboxylic Acid Microwave Irradiation (170 °C, Open Vessel) Microwave Irradiation (170 °C, Open Vessel) Carboxylic Acid->Microwave Irradiation (170 °C, Open Vessel) 2-Amino-2-methylpropan-1-ol 2-Amino-2-methylpropan-1-ol 2-Amino-2-methylpropan-1-ol->Microwave Irradiation (170 °C, Open Vessel) Removal of Excess Amine Removal of Excess Amine Microwave Irradiation (170 °C, Open Vessel)->Removal of Excess Amine Column Chromatography Column Chromatography Removal of Excess Amine->Column Chromatography Product Product Column Chromatography->Product

Caption: Experimental workflow for the microwave-assisted synthesis of 4,4-dimethyl-2-oxazolines.

Synthesis from Methyl Salicylate

The reaction of 2-amino-2-methylpropan-1-ol with methyl salicylate provides a direct route to 2-(2-hydroxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole. This reaction can be promoted by microwave irradiation in the presence of a catalyst.[4]

Experimental Protocol:

  • To a mixture of methyl salicylate (2.0 mmol) and 2-amino-2-methylpropan-1-ol (1.0 mmol) in a suitable vessel, add a catalytic amount of sodium (e.g., 0.1 mmol).

  • The reaction mixture is subjected to microwave irradiation at 150 °C for 2 hours.

  • After cooling, the reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure oxazoline derivative.

Quantitative Data:

Starting Amine AlcoholProductYield (%)
2-Amino-2-methylpropan-1-ol2-(2-Hydroxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole~29-40

Yields are approximate and depend on the specific catalytic system and reaction conditions used.[4][5]

Proposed Synthesis of 4,4-Dimethyl-2-thiazolines

Proposed Experimental Protocol:

  • Thioacylation: To a solution of 2-amino-2-methylpropan-1-ol (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or toluene), add a suitable thioacylating agent such as Lawesson's reagent (0.5 mmol) and the corresponding carboxylic acid (1.0 mmol). The reaction is typically stirred at room temperature until the formation of the N-(1-hydroxy-2-methylpropan-2-yl)thioamide is complete (monitored by TLC).

  • Cyclization: A dehydrating/cyclizing agent, such as diethylaminosulfur trifluoride (DAST) or Burgess reagent, is then added to the reaction mixture at a low temperature (e.g., -78 °C to 0 °C). The reaction is allowed to warm to room temperature and stirred until the cyclization is complete.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography.

Thiazoline_Logical_Relationship cluster_step1 Step 1: Thioacylation cluster_step2 Step 2: Cyclization 2-Amino-2-methylpropan-1-ol 2-Amino-2-methylpropan-1-ol N-(1-hydroxy-2-methylpropan-2-yl)thioamide N-(1-hydroxy-2-methylpropan-2-yl)thioamide 2-Amino-2-methylpropan-1-ol->N-(1-hydroxy-2-methylpropan-2-yl)thioamide Carboxylic Acid + Lawesson's Reagent 4,4-Dimethyl-2-thiazoline 4,4-Dimethyl-2-thiazoline N-(1-hydroxy-2-methylpropan-2-yl)thioamide->4,4-Dimethyl-2-thiazoline Dehydrating Agent (e.g., DAST)

References

Application of 1-Ethoxy-2-methylpropan-2-amine in Medicinal Chemistry: A Prospective Outlook Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, a thorough review of scientific literature reveals no specific published data on the direct application of 1-Ethoxy-2-methylpropan-2-amine in medicinal chemistry. Therefore, this document presents a prospective analysis based on the known activities and applications of its close structural analogs. The experimental protocols and potential applications described herein are hypothetical and intended to serve as a guide for future research endeavors.

Introduction

This compound possesses a unique structural motif, combining a sterically hindered tertiary amine with a flexible ether linkage. This combination of features suggests its potential as a versatile scaffold in drug discovery. The tertiary butyl-like group can impart metabolic stability and serve as a lipophilic anchor for receptor binding, while the primary amine offers a key site for derivatization and interaction with biological targets. The ethoxy group can influence solubility, metabolic pathways, and conformational preferences.

Based on the established roles of similar structural motifs in medicinal chemistry, this compound could be explored as a building block for the development of novel therapeutic agents, particularly in the areas of neuroscience and infectious diseases.

Potential Therapeutic Applications

Central Nervous System (CNS) Agents

The core structure of this compound resembles portions of known neuromodulators. The bulky aliphatic amine is a feature found in various CNS-active compounds. It is plausible that derivatives of this scaffold could interact with neurotransmitter transporters or receptors.

Hypothetical Target: Monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine).

Antiviral Agents

The hindered amine and ether functionalities could be incorporated into scaffolds designed to inhibit viral entry or replication. The lipophilic nature of the core structure might facilitate membrane interactions, which is a key aspect of the lifecycle of many viruses.

Hypothetical Target: Viral proteases or entry proteins.

Quantitative Data (Hypothetical, for Illustrative Purposes)

The following table presents hypothetical quantitative data for a series of derivatives of this compound, illustrating how structure-activity relationships (SAR) could be explored.

Compound IDR-Group ModificationTargetIC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
EMPA-001 H (Parent Compound)Monoamine Transporter X>10,000>100
EMPA-002 4-FluorophenylMonoamine Transporter X85075
EMPA-003 3,4-DichlorophenylMonoamine Transporter X12050
EMPA-004 NaphthylMonoamine Transporter X4520

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the derivatization of the primary amine of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.

Protocol 2: In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a cell-based assay to evaluate the inhibitory activity of synthesized compounds on a specific monoamine transporter.

Materials:

  • HEK293 cells stably expressing the monoamine transporter of interest (e.g., SERT, DAT, or NET).

  • Radiolabeled substrate (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine).

  • Test compounds (dissolved in DMSO).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Wash the cells with assay buffer.

  • Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled substrate to each well.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Visualizations

Synthesis_Workflow Start This compound Imine Imine Intermediate Start->Imine Condensation Aldehyde Aldehyde/Ketone Aldehyde->Imine Product Derivatized Product Imine->Product Reduction STAB Sodium Triacetoxyborohydride STAB->Product

Caption: Reductive amination workflow for derivatization.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter Transporter Monoamine Transporter Neurotransmitter->Transporter Binds Compound EMPA Derivative Compound->Transporter Inhibits Reuptake Neurotransmitter Reuptake Transporter->Reuptake Mediates

Caption: Hypothetical mechanism of monoamine transporter inhibition.

Application Note: A Protocol for the N-Alkylation of 1-Ethoxy-2-methylpropan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-alkylation of the sterically hindered primary amine, 1-Ethoxy-2-methylpropan-2-amine. Direct N-alkylation of primary amines using alkyl halides is often problematic due to competing overalkylation reactions, which result in mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2][3] To circumvent this, a reductive amination protocol is presented. This method involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in-situ to the desired N-alkylated secondary amine.[2][4] This one-pot procedure offers high selectivity for mono-alkylation and is applicable to a wide range of substrates.[5][6] We detail the experimental procedure, present representative data, and provide a workflow visualization for clarity.

Reaction Principle

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[4] The reaction proceeds in two main steps:

  • Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to form an imine.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to afford the final N-alkylated amine.

A key advantage of this method is the use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which do not readily reduce the starting aldehyde or ketone but are highly effective at reducing the intermediate iminium ion.[2]

General Reaction Scheme: (Note: This is a placeholder for a visual chemical scheme)

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with an aldehyde or ketone.

2.1 Materials and Equipment

  • Chemicals:

    • This compound

    • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Analytical balance

2.2 Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add the corresponding aldehyde or ketone (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative, hypothetical yields for the N-alkylation of this compound with various carbonyl compounds using the protocol described above.

EntryCarbonyl CompoundAlkyl Group (R)Product NameIsolated Yield (%)
1BenzaldehydeBenzylN-Benzyl-1-ethoxy-2-methylpropan-2-amine85
2AcetoneIsopropylN-Isopropyl-1-ethoxy-2-methylpropan-2-amine78
3CyclohexanoneCyclohexylN-Cyclohexyl-1-ethoxy-2-methylpropan-2-amine81
4PropanalPropylN-Propyl-1-ethoxy-2-methylpropan-2-amine83

Visualized Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Amine in Anhydrous DCM B 2. Add Aldehyde/Ketone A->B C 3. Stir for Imine Formation (20-30 min) B->C D 4. Add NaBH(OAc)3 (Reducing Agent) C->D In-situ formation E 5. Stir at Room Temp (12-24h) & Monitor D->E F 6. Quench with aq. NaHCO3 E->F Reaction Complete G 7. Liquid-Liquid Extraction with DCM F->G H 8. Dry Organic Layer (MgSO4) & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J Pure Product

Caption: Experimental workflow for the N-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas. It is also corrosive. Handle in a dry environment.

  • The quenching step with sodium bicarbonate produces CO₂ gas. Perform this step slowly to avoid pressure buildup.

References

Application Notes and Protocols: Catalytic Activity of 1-Ethoxy-2-methylpropan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic applications of 1-ethoxy-2-methylpropan-2-amine derivatives, focusing on their use in biocatalytic synthesis. Additionally, potential applications in organocatalysis and as chiral ligands in asymmetric synthesis are discussed based on analogous chemical systems.

Biocatalytic Application: Asymmetric Synthesis of Chiral Amines using Amine Dehydrogenases

Chiral amines are crucial building blocks in the pharmaceutical industry. Derivatives of this compound, specifically its analogue (S)-1-methoxypropan-2-amine, have been successfully synthesized with high enantioselectivity using amine dehydrogenases (AmDHs). This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Quantitative Data Summary

The following table summarizes the key performance indicators for the biocatalytic reductive amination of a ketone precursor to a chiral amine analogue of this compound using an amine dehydrogenase.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee %)
MsmeAmDH1-Methoxypropan-2-one(S)-1-Methoxypropan-2-amine>9998.1
Experimental Protocol: Biocatalytic Reductive Amination

This protocol details the semi-preparative scale synthesis of (S)-1-methoxypropan-2-amine using a wild-type amine dehydrogenase.

Materials:

  • 1-methoxypropan-2-one

  • Purified MsmeAmDH (or other suitable amine dehydrogenase)

  • NADP+

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • 2 M NH4HCO2 buffer (pH 9.0)

  • Standard laboratory glassware and magnetic stirrer

  • Incubator/shaker set to 30°C

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following mixture:

    • 150 mM 1-methoxypropan-2-one (7.5 mmol scale)

    • 0.5 mg/mL MsmeAmDH

    • 0.2 mM NADP+

    • 1.1 equivalents of glucose

    • 3 U/mL Glucose Dehydrogenase (GDH105)

    • q.s. to final volume with 2 M NH4HCO2 buffer (pH 9.0)

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 400 rpm) for 48 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone substrate to the amine product.

  • Work-up and Isolation:

    • Upon completion, centrifuge the reaction mixture to pellet the enzyme.

    • The supernatant containing the product can be subjected to an appropriate extraction procedure.

    • Purification of the final product can be achieved through distillation or chromatography.

Biocatalytic Pathway Diagram

Biocatalytic_Reductive_Amination cluster_cofactor Cofactor Regeneration cluster_amination Reductive Amination Glucose Glucose Gluconic acid Gluconic acid Glucose->Gluconic acid GDH NADP_plus NADP+ NADPH NADPH NADP_plus->NADPH H+ Ketone 1-Alkoxy-2-propanone NADPH->Ketone Hydride Transfer Amine Chiral 1-Alkoxy-2-propan-2-amine Ketone->Amine AmDH, NH3 Amine->NADP_plus Cofactor Oxidation

Caption: Biocatalytic reductive amination of a ketone to a chiral amine.

Potential Non-Biocatalytic Applications

While specific examples of this compound derivatives in non-biocatalytic reactions are not extensively documented, their structural features suggest potential applications in organocatalysis and as chiral ligands for asymmetric metal catalysis.

Application Note: Chiral Ligands in Asymmetric Synthesis

Derivatives of this compound can be envisioned as valuable chiral ligands for a variety of metal-catalyzed asymmetric reactions. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with metal centers.

Potential Applications:

  • Asymmetric Hydrogenation: As a ligand for rhodium or ruthenium catalysts in the enantioselective hydrogenation of prochiral olefins.

  • Asymmetric Alkylation: In conjunction with metals like copper or palladium to catalyze the enantioselective addition of alkyl groups to various substrates.

  • Asymmetric Aldol Reactions: As a ligand for Lewis acid catalysts to control the stereochemical outcome of aldol reactions.

General Experimental Workflow:

Asymmetric_Catalysis_Workflow cluster_catalyst_formation Catalyst Formation cluster_reaction Asymmetric Reaction Ligand Chiral Amine Derivative Catalyst Chiral Metal Catalyst Ligand->Catalyst Metal Metal Precursor Metal->Catalyst Substrate Prochiral Substrate Catalyst->Substrate Catalysis Product Enantioenriched Product Substrate->Product Catalyst, Reagents

Caption: General workflow for asymmetric catalysis using a chiral ligand.

Application Note: Organocatalysis

The amine functionality in this compound derivatives makes them potential candidates for organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates.

Potential Applications:

  • Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone.

  • Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Logical Relationship in Organocatalysis:

Organocatalysis_Concept Catalyst Chiral Amine Derivative Intermediate Enamine / Iminium Ion Intermediate Catalyst->Intermediate Substrate Carbonyl Compound Substrate->Intermediate Product Chiral Product Intermediate->Product Electrophile Electrophile Electrophile->Product

Caption: Conceptual pathway for organocatalysis mediated by a chiral amine.

Application Notes and Protocols for the Quantification of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1-Ethoxy-2-methylpropan-2-amine. While specific validated methods for this particular analyte are not widely published, the following protocols are based on established and reliable analytical techniques for the quantification of primary amines and similar small molecules in pharmaceutical and research samples.

Overview of Analytical Approaches

The quantification of this compound, a primary amine, can be achieved through various analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective approaches include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection after derivatization. Since this compound lacks a strong chromophore, derivatization is necessary to introduce a UV-active or fluorescent moiety for sensitive detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile amines and can provide both quantification and structural confirmation. Derivatization may also be employed to improve chromatographic behavior and sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity and can often be used without derivatization, simplifying sample preparation.

This document will focus on a detailed protocol for a pre-column derivatization RP-HPLC method, as it is a robust and widely accessible technique.

Proposed RP-HPLC Method with Pre-Column Derivatization

This method is designed for the quantification of this compound in a clean sample matrix, such as a drug substance or a simple formulation.

Principle: The primary amine group of this compound reacts with a derivatizing agent to form a stable, highly UV-absorbent derivative. This derivative is then separated from other components by RP-HPLC and quantified using a UV detector. A common derivatizing agent for primary amines is 2,4-dinitrofluorobenzene (DNFB), which reacts under mild alkaline conditions.

Experimental Workflow:

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Derivatization Derivatization with DNFB Sample->Derivatization Standard Standard Solution of This compound Standard->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC UV UV Detection HPLC->UV Quantification Quantification UV->Quantification

Caption: Experimental workflow for the quantification of this compound via RP-HPLC.

Detailed Protocol:

2.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium borate buffer (0.1 M, pH 9.0)

  • 2,4-Dinitrofluorobenzene (DNFB) solution (10 mg/mL in acetonitrile)

  • Hydrochloric acid (0.1 M)

  • Syringe filters (0.45 µm)

2.2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-50% B

    • 22-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

2.3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a sample solution containing an expected concentration of this compound within the calibration range, using methanol as the diluent.

2.4. Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M potassium borate buffer (pH 9.0).

  • Add 200 µL of the DNFB solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 0.1 M hydrochloric acid.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.5. Analysis and Quantification:

  • Inject 20 µL of the derivatized standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to the derivatized this compound based on the retention time of the standards.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Logical Relationship of Derivatization and Detection:

derivatization cluster_reactants cluster_product Amine This compound (Non-UV active) Reaction + DNFB DNFB (Derivatizing Agent) Derivative DNP-Amine Derivative (UV Active at 360 nm) Reaction->Derivative  Heat, pH 9  

Caption: Derivatization of this compound with DNFB for UV detection.

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed according to ICH guidelines. The following table presents hypothetical but expected quantitative data for the proposed method.

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9950.9992
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%1.2%
- Intermediate Precision≤ 3.0%2.5%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
Robustness Insensitive to small variations in method parametersMethod is robust

Alternative and Confirmatory Methods

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile amines, GC-MS is a powerful technique.

  • Sample Preparation: Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve volatility and chromatographic peak shape.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) with a temperature gradient program.

  • MS Detection: Electron ionization (EI) with selective ion monitoring (SIM) for enhanced sensitivity and specificity.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method.

  • Sample Preparation: Simple dilution of the sample in a suitable solvent. Derivatization is usually not required.

  • LC Conditions: Similar to the RP-HPLC method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as additives).

  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions provides high selectivity and sensitivity.

Signaling Pathway for LC-MS/MS Analysis:

lc_msms Sample Sample Solution LC LC Separation Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for the highly sensitive and selective analysis by LC-MS/MS.

Conclusion

The quantification of this compound can be reliably achieved using a pre-column derivatization RP-HPLC method with UV detection. This protocol provides a solid foundation for method development and validation. For higher sensitivity and specificity, or for analysis in complex matrices, GC-MS or LC-MS/MS are recommended as alternative or confirmatory techniques. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

Application Note: Derivatization of 1-Ethoxy-2-methylpropan-2-amine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chemical derivatization of 1-Ethoxy-2-methylpropan-2-amine for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity, direct GC analysis of this compound can result in poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving analytical performance.[1][2] This document outlines two effective derivatization methods: acylation using trifluoroacetic anhydride (TFAA) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Detailed experimental procedures, expected outcomes, and data presentation are provided to guide researchers in developing robust analytical methods for this and structurally similar primary amines.

Introduction

This compound is a primary amine whose accurate quantification is essential in various stages of drug development and research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, polar analytes containing active hydrogens, such as primary amines, often exhibit poor chromatographic behavior, including peak tailing and low response, due to their interaction with the stationary phase and potential for thermal degradation.[1]

Chemical derivatization mitigates these issues by converting the polar amine group into a less polar, more volatile, and more thermally stable derivative.[2][3] This application note details two widely used and effective derivatization strategies:

  • Acylation: This method involves the reaction of the primary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable amide derivative. Acylated derivatives are often more stable than their silylated counterparts, particularly for primary amines.[4]

  • Silylation: This technique replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group using a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a versatile and widely used derivatization method in GC analysis.[5]

Derivatization Principles and Workflows

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA is a rapid and efficient method for the derivatization of primary amines. The reaction proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of TFAA, leading to the formation of a stable N-(1-ethoxy-2-methylpropan-2-yl)-2,2,2-trifluoroacetamide and trifluoroacetic acid as a byproduct. The resulting fluoroacyl derivative is significantly more volatile and exhibits improved chromatographic properties.

Acylation_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound in appropriate solvent Drydown Evaporate solvent under Nitrogen Sample->Drydown Add_Reagent Add Acetonitrile and TFAA Drydown->Add_Reagent React Incubate at 60°C for 30 minutes Add_Reagent->React GCMS Inject into GC-MS React->GCMS

Acylation Workflow Diagram
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation with BSTFA is a common derivatization technique that replaces the active hydrogen on the primary amine with a non-polar trimethylsilyl (TMS) group.[6] The reaction is typically carried out in an aprotic solvent. For sterically hindered amines, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reaction rate. The resulting TMS-amine derivative is more volatile and thermally stable.

Silylation_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound in appropriate solvent Drydown Evaporate solvent under Nitrogen Sample->Drydown Add_Reagent Add Pyridine and BSTFA (+1% TMCS) Drydown->Add_Reagent React Incubate at 70°C for 45 minutes Add_Reagent->React GCMS Inject into GC-MS React->GCMS

Silylation Workflow Diagram

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (Anhydrous, GC grade)

  • Pyridine (Anhydrous, GC grade)

  • Nitrogen gas, high purity

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

  • Micropipettes

Protocol 1: Acylation with TFAA
  • Sample Preparation: Pipette an appropriate volume of the sample solution containing this compound into a GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile to the dried residue.

    • Add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with BSTFA (+1% TMCS)
  • Sample Preparation: Pipette an appropriate volume of the sample solution containing this compound into a GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[7]

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the dried residue.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 70°C for 45 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-450

Data Presentation

Quantitative analysis should be performed using a calibration curve prepared from derivatized standards of this compound. The following table summarizes typical analytical performance characteristics that can be expected from these derivatization methods for primary amines.

ParameterAcylation (TFAA)Silylation (BSTFA)Reference
Linearity (R²) > 0.99> 0.99[8]
Limit of Detection (LOD) 1 - 10 ng/mL5 - 20 ng/mL[4][8]
Limit of Quantification (LOQ) 5 - 30 ng/mL15 - 60 ng/mL[4][8]
Precision (%RSD) < 10%< 15%[9]

Note: These values are representative for the analysis of primary amines by GC-MS after derivatization and may vary depending on the specific analyte, matrix, and instrumentation.

General GC-MS Analysis Workflow

The overall process from sample receipt to data analysis follows a standardized workflow.

GCMS_Analysis_Workflow Start Sample Receipt SamplePrep Sample Preparation (Extraction, etc.) Start->SamplePrep Derivatization Derivatization (Acylation or Silylation) SamplePrep->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Report Reporting Data_Processing->Report

General GC-MS Analysis Workflow

Conclusion

The derivatization of this compound using either acylation with TFAA or silylation with BSTFA is a necessary and effective strategy to enable robust and sensitive quantification by GC-MS. The choice between the two methods may depend on the sample matrix, potential interferences, and the stability requirements of the analysis. The protocols and information provided in this application note serve as a comprehensive guide for researchers to successfully implement these methods in their laboratories.

References

Application Notes and Protocols: Large-Scale Synthesis of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the large-scale synthesis of 1-Ethoxy-2-methylpropan-2-amine. The synthesis commences with the protection of the amine functionality of 2-amino-2-methyl-1-propanol using a tert-butyloxycarbonyl (Boc) group. The subsequent O-ethylation of the N-Boc protected intermediate is achieved via a phase-transfer catalyzed Williamson ether synthesis, a method amenable to large-scale production. The final step involves the acidic deprotection of the Boc group to yield the target compound. This protocol is designed to be robust and scalable for applications in research and drug development.

Introduction

This compound is a substituted amino ether with potential applications as a building block in medicinal chemistry and materials science. Its structural motif, containing both a tertiary amine and an ether linkage, makes it a valuable intermediate for the synthesis of more complex molecules. The protocol outlined below describes a reliable and scalable method for its preparation from commercially available starting materials. The key transformations include amine protection, Williamson ether synthesis, and deprotection.

Overall Synthetic Scheme

A three-step synthetic route has been devised for the preparation of this compound, starting from 2-amino-2-methyl-1-propanol.

Synthetic_Scheme 2-amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol N-Boc-protected_intermediate tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate 2-amino-2-methyl-1-propanol->N-Boc-protected_intermediate Step 1: Boc Protection (Boc)2O, Et3N, THF O-ethylated_intermediate tert-Butyl (1-ethoxy-2-methylpropan-2-yl)carbamate N-Boc-protected_intermediate->O-ethylated_intermediate Step 2: O-Ethylation Et2SO4, NaOH (aq), TBAC, Toluene Final_Product This compound O-ethylated_intermediate->Final_Product Step 3: Deprotection TFA, DCM

Caption: Overall synthetic route for this compound.

Data Presentation

Table 1: Reagents and Solvents
StepReagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
Starting Material 2-Amino-2-methyl-1-propanol124-68-5C₄H₁₁NO89.14
Step 1 Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5C₁₀H₁₈O₅218.25
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Step 2 Diethyl sulfate (Et₂SO₄)64-67-5C₄H₁₀O₄S154.18
Sodium hydroxide (NaOH)1310-73-2NaOH40.00
Tetrabutylammonium chloride (TBAC)1112-67-0C₁₆H₃₆ClN277.92
Toluene108-88-3C₇H₈92.14
Step 3 Trifluoroacetic acid (TFA)76-05-1C₂HF₃O₂114.02
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Product This compoundNot AvailableC₆H₁₅NO117.19
Table 2: Summary of Reaction Conditions and Expected Yields
StepReactionKey ConditionsSolventTemperatureDurationExpected Yield (%)
1Boc Protection(Boc)₂O (1.1 eq), Et₃N (1.2 eq)THFRoom Temp.12-18 h90-95
2O-EthylationEt₂SO₄ (1.5 eq), 50% NaOH (aq), TBAC (0.1 eq)Toluene40-50 °C4-6 h85-90
3DeprotectionTFA (5 eq)DCMRoom Temp.1-3 h90-98

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (Boc-Protection)

Objective: To protect the primary amine of 2-amino-2-methyl-1-propanol with a tert-butyloxycarbonyl (Boc) group.

Procedure:

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in tetrahydrofuran (THF, 5 mL/g of starting material) at room temperature, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF (2 mL/g of (Boc)₂O) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate as a white solid.

Step1_Workflow cluster_reagents Reagents cluster_process Process SM 2-Amino-2-methyl-1-propanol Mix Mix & Stir at RT SM->Mix Boc2O (Boc)2O Boc2O->Mix Et3N Et3N Et3N->Mix THF THF THF->Mix Monitor Monitor by TLC Mix->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product1 tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Purify->Product1 Step2_Workflow cluster_reagents2 Reagents cluster_process2 Process SM2 N-Boc Intermediate Mix_Heat Mix & Heat (40-50 °C) SM2->Mix_Heat Et2SO4 Et2SO4 Add_Et2SO4 Add Et2SO4 Et2SO4->Add_Et2SO4 NaOH 50% NaOH (aq) NaOH->Mix_Heat TBAC TBAC TBAC->Mix_Heat Toluene Toluene Toluene->Mix_Heat Mix_Heat->Add_Et2SO4 Stir Stir 4-6 h Add_Et2SO4->Stir Workup2 Aqueous Workup Stir->Workup2 Product2 tert-Butyl (1-ethoxy-2-methylpropan-2-yl)carbamate Workup2->Product2 Step3_Workflow cluster_reagents3 Reagents cluster_process3 Process SM3 O-Ethylated Intermediate Mix_Stir Mix & Stir at RT SM3->Mix_Stir TFA TFA TFA->Mix_Stir DCM DCM DCM->Mix_Stir Concentrate Concentrate Mix_Stir->Concentrate Basify Basify & Extract Concentrate->Basify Distill Distillation Basify->Distill Final_Product This compound Distill->Final_Product

Application Notes and Protocols for Asymmetric Synthesis Involving 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no specific instances of 1-Ethoxy-2-methylpropan-2-amine being utilized as a chiral auxiliary, reactant, or catalyst in asymmetric synthesis. Consequently, the generation of detailed application notes and experimental protocols for its use in this context is not possible at this time.

Extensive searches were conducted to locate scholarly articles, patents, and application notes that describe the use of this compound for the stereoselective synthesis of chiral molecules. These searches yielded no relevant results. The available literature focuses on general principles of asymmetric synthesis, the application of well-established chiral auxiliaries, and the synthesis of structurally related but distinct compounds.

For researchers, scientists, and drug development professionals interested in the field of asymmetric synthesis, we provide below a general overview of the principles and methodologies that would be applicable should this compound be investigated for such purposes in the future.

General Principles of Asymmetric Synthesis

Asymmetric synthesis is a critical field in organic chemistry focused on the stereoselective formation of a specific enantiomer or diastereomer of a chiral molecule.[1] Key strategies include:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

  • Use of Chiral Catalysts: A chiral catalyst interacts with the substrate to create a chiral environment, favoring the formation of one stereoisomer over another.

  • Use of Chiral Reagents: A stoichiometric amount of a chiral reagent is used to induce stereoselectivity in a reaction.

Hypothetical Application Workflow for a Novel Chiral Amine

Should this compound be explored as a potential chiral auxiliary, a typical research workflow would involve several key stages. This hypothetical workflow is presented to illustrate the process by which a new compound would be evaluated for its utility in asymmetric synthesis.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: Application in Asymmetric Reactions cluster_2 Phase 3: Optimization and Scope A Synthesis of Enantiopure This compound B Chiral Resolution or Asymmetric Synthesis A->B C Structural and Purity Analysis (NMR, HPLC, etc.) B->C D Attachment of Auxiliary to Prochiral Substrate C->D Proceed if enantiopure auxiliary is obtained E Stereoselective Reaction (e.g., Alkylation, Aldol) D->E F Cleavage of Auxiliary E->F G Analysis of Product (Yield, dr, ee) F->G H Varying Reaction Conditions (Solvent, Temperature, Reagents) G->H Iterate to improve selectivity and yield I Substrate Scope Evaluation H->I J Development of Robust Protocol I->J

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Ethoxy-2-methylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing significant tailing or streaking on a standard silica gel TLC plate?

A: This is a common issue when working with amines on silica gel. Amines are basic compounds, while silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] This leads to a strong acid-base interaction, causing your amine to bind tightly to the stationary phase, resulting in poor chromatographic performance like tailing and sometimes irreversible adsorption.[1][2]

Q2: What is the most effective initial step to purify my crude reaction mixture containing the target amine?

A: An acid-base extraction is the recommended first step for purifying crude mixtures containing basic amines.[3][4] This technique effectively separates the basic amine from acidic and neutral impurities.[3][5][6] By washing the organic solution with an aqueous acid (e.g., 1M HCl), the amine is protonated to form a water-soluble salt, which partitions into the aqueous layer. Neutral and acidic impurities remain in the organic layer. The aqueous layer can then be isolated, basified to regenerate the neutral amine, and the pure amine can be re-extracted into an organic solvent.[4]

Q3: How can I improve my column chromatography separation on silica gel?

A: To counteract the strong interaction between the amine and acidic silica, you should modify your mobile phase by adding a small amount of a competing base. Adding 1-2% triethylamine (TEA) or another volatile amine like n-propylamine to your eluent is highly effective.[1][2][7] This additive competes for the acidic sites on the silica, allowing your target amine to elute more symmetrically. Pre-treating the silica column with a solvent containing TEA can also significantly improve separation.[2]

Q4: Are there alternatives to standard silica gel for purifying amines?

A: Yes. Using an amine-functionalized silica stationary phase is an excellent alternative.[1][8] These columns have a basic surface, which eliminates the problematic acid-base interactions. This often results in superior separation with simpler, non-basic solvent systems like hexane/ethyl acetate.[1][8] Reversed-phase chromatography can also be a viable option, particularly if the mobile phase pH is adjusted to be alkaline, which increases the retention of the free-base form of the amine.[8]

Q5: My purified amine appears to be degrading over time. What could be the cause and how can I prevent it?

A: Amines can undergo both thermal and oxidative degradation.[9][10] Thermal degradation primarily occurs at high temperatures, while oxidative degradation happens in the presence of oxygen.[10] To minimize degradation, avoid excessive heat during solvent evaporation (use a rotary evaporator at moderate temperatures) and consider storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Q6: I am observing significant foaming during the aqueous workup (extraction). What should I do?

A: Foaming during amine purification is often caused by the presence of contaminants in the crude mixture.[11][12] While anti-foaming agents can be used as a temporary solution, the primary goal should be to identify and remove the cause.[12][13] Ensure efficient separation of layers in your separatory funnel and consider filtering the crude solution before extraction if solid contaminants are present. If the problem persists, a thorough cleaning of the amine solution through filtration and activated carbon treatment may be necessary.[12][13]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number89585-15-9[14]
Molecular FormulaC6H15NO[14]
Molecular Weight117.192 g/mol [14]
AppearanceLiquid (inferred)
Boiling PointData not readily available
pKaEstimated 9-11 (typical for primary amines)

Table 2: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Mobile Phase / EluentNotes
Normal-Phase Flash Chromatography Standard Silica GelDichloromethane/Methanol or Hexane/Ethyl Acetate + 1-2% Triethylamine (TEA) [2][8]The addition of TEA is critical to prevent peak tailing.
Normal-Phase Flash Chromatography Amine-Functionalized SilicaHexane/Ethyl Acetate Gradient[1][8]Often provides superior separation without the need for basic additives.
Reversed-Phase HPLC C18Acetonitrile/Water + 0.1% Triethylamine (TEA) [8]An alkaline mobile phase increases retention and improves peak shape.

Purification Workflow and Troubleshooting Diagrams

PurificationWorkflow Overall Purification Workflow Crude Crude Reaction Mixture (in Organic Solvent) Extraction Acid-Base Extraction (wash with 1M HCl) Crude->Extraction OrganicLayer Organic Layer (Neutral/Acidic Impurities) Extraction->OrganicLayer Discard AqueousLayer Aqueous Layer (Protonated Amine Salt) Extraction->AqueousLayer Collect Basify Basification (add NaOH to pH > 12) AqueousLayer->Basify ExtractBack Re-extraction (into fresh Organic Solvent) Basify->ExtractBack CrudeAmine Crude Amine Solution (Dried & Concentrated) ExtractBack->CrudeAmine Chromatography Column Chromatography (See Table 2) CrudeAmine->Chromatography PureAmine Pure 1-Ethoxy-2-methyl- propan-2-amine Chromatography->PureAmine

Caption: A typical workflow for isolating the target amine.

ChromatographyTroubleshooting Troubleshooting Poor Chromatographic Separation Start Problem: Poor separation on TLC or Silica Column CheckTailing Is the spot streaking or tailing severely? Start->CheckTailing NoElution Does the amine remain at the baseline? CheckTailing->NoElution No AddTEA Solution: Add 1-2% TEA to the mobile phase. CheckTailing->AddTEA Yes NoElution->Start No, other issue IncreasePolarity Solution: Increase eluent polarity (e.g., more MeOH) AND add 1-2% TEA. NoElution->IncreasePolarity Yes SwitchColumn Further Action: Switch to an Amine- functionalized Silica Column. AddTEA->SwitchColumn If problem persists IncreasePolarity->SwitchColumn If problem persists ConsiderRP Alternative: Consider Reversed-Phase Chromatography. SwitchColumn->ConsiderRP If separation is still poor

Caption: A decision tree for resolving common chromatography issues.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol is designed to separate the basic amine from neutral and acidic impurities.

Materials:

  • Crude product dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel, Erlenmeyer flasks, pH paper

Methodology:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate). Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains the protonated amine salt.

  • To ensure complete extraction, repeat the acid wash (step 2-3) on the organic layer one more time, combining the aqueous extracts. The organic layer, containing neutral and acidic impurities, can now be set aside.

  • Cool the combined aqueous layers in an ice bath. Slowly add 6M NaOH dropwise while stirring until the solution is strongly basic (pH > 12, check with pH paper). This regenerates the free amine, which may appear as a cloudy precipitate or an oily layer.

  • Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of ethyl acetate) to extract the free amine.

  • Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing your purified amine.

  • Repeat the extraction of the aqueous layer (step 7) twice more with fresh organic solvent to maximize recovery.

  • Combine all organic extracts and wash once with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The remaining residue is the purified this compound.

Protocol 2: Flash Column Chromatography on Silica Gel (with TEA)

Use this protocol after an initial acid-base extraction for further purification from closely-related impurities.

Materials:

  • Crude amine from extraction

  • Silica Gel (for flash chromatography)

  • Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Triethylamine (TEA)

  • Glass column, flasks for fraction collection

Methodology:

  • Determine Eluent System: Using TLC, find a solvent system that gives your target amine an Rf value of ~0.2-0.3. Crucially, add 1-2% TEA to the TLC developing chamber solvent.

  • Prepare the Column: Dry or slurry pack a glass column with silica gel using your chosen eluent (containing 1% TEA). Do not let the silica run dry.

  • Load the Sample: Dissolve your crude amine in a minimal amount of the eluent (or dichloromethane). Alternatively, perform a "dry load" by adsorbing the amine onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure. Note that TEA has a boiling point of 89.5 °C and may require a high-vacuum pump for complete removal.

References

Technical Support Center: Synthesis of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxy-2-methylpropan-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound in Williamson Ether Synthesis

  • Question: We are attempting to synthesize this compound by ethoxylating 2-amino-2-methyl-1-propanol with an ethyl halide but are observing a low yield of the desired product. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the Williamson ether synthesis of this amino alcohol are often attributed to competing side reactions. Here are the primary causes and troubleshooting steps:

    • Cause 1: Competing N-alkylation. The amine group in 2-amino-2-methyl-1-propanol is also nucleophilic and can react with the ethyl halide to form the N-ethylated side product, N-ethyl-2-amino-2-methyl-1-propanol. Nitrogen is often a better nucleophile than oxygen, which can lead to preferential N-alkylation.

      • Solution:

        • Protect the amine group: Before the ether synthesis, protect the primary amine with a suitable protecting group (e.g., Boc, Cbz). This will prevent N-alkylation and direct the reaction to the desired O-alkylation. The protecting group can be removed in a subsequent step.

        • Choice of base and solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can favor the deprotonation of the alcohol over the amine, thereby promoting O-alkylation.

    • Cause 2: E2 Elimination. The ethyl halide can undergo an E2 elimination reaction in the presence of the alkoxide base, forming ethene. This is more prevalent with stronger, bulkier bases and at higher temperatures.[1][2]

      • Solution:

        • Use a less hindered base: Employ a base like potassium carbonate (K₂CO₃) which is strong enough to deprotonate the alcohol but less likely to induce elimination.

        • Control the temperature: Maintain a lower reaction temperature to favor the Sₙ2 substitution over the E2 elimination.

        • Choice of ethylating agent: Use an ethylating agent with a good leaving group that is less prone to elimination, such as diethyl sulfate or ethyl triflate, instead of ethyl bromide or iodide.

    • Cause 3: Steric Hindrance. The tertiary carbon adjacent to the primary alcohol in 2-amino-2-methyl-1-propanol can create some steric hindrance, slowing down the desired Sₙ2 reaction.

      • Solution:

        • Increase reaction time: Allow the reaction to proceed for a longer duration to ensure complete conversion.

        • Use a more reactive ethylating agent: As mentioned, agents like diethyl sulfate or ethyl triflate are more reactive than ethyl halides and can overcome some steric barriers.

Issue 2: Formation of Multiple Amine Products in Reductive Amination

  • Question: We are synthesizing this compound via the reductive amination of 1-ethoxy-2-propanone with ammonia and are observing a mixture of primary, secondary, and tertiary amines in our product. How can we improve the selectivity for the primary amine?

  • Answer: The formation of multiple amine products is a common challenge in reductive amination, arising from the newly formed primary amine reacting further with the starting ketone.

    • Cause 1: Over-alkylation. The desired product, this compound, is a primary amine and can react with another molecule of 1-ethoxy-2-propanone to form a secondary amine, which can then react again to form a tertiary amine.[3][4]

      • Solution:

        • Use a large excess of ammonia: Employing a significant excess of ammonia will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product, thereby increasing the yield of the desired primary amine.[4]

        • Slow addition of the ketone: Adding the 1-ethoxy-2-propanone slowly to the reaction mixture containing a high concentration of ammonia can help to maintain a low concentration of the ketone, further minimizing the chance of over-alkylation.

        • Stepwise procedure: First, form the imine by reacting 1-ethoxy-2-propanone with ammonia, and then in a separate step, add the reducing agent. This can sometimes provide better control over the reaction.[4]

    • Cause 2: Inefficient reduction of the imine. If the reduction of the initially formed imine is slow, it can allow for side reactions to occur.

      • Solution:

        • Optimize the reducing agent: Use a reducing agent that is effective for imines but less so for ketones, such as sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions.[3] Sodium triacetoxyborohydride is another mild and effective option.[5]

        • Control the pH: Maintaining a slightly acidic pH (around 6-7) is often optimal for imine formation and subsequent reduction.

Issue 3: Low Yield and Tar Formation in Ritter Reaction

  • Question: Our attempt to synthesize this compound via a Ritter-type reaction is resulting in a low yield and the formation of a significant amount of tar-like material. What could be the issue?

  • Answer: The Ritter reaction involves the use of strong acids and the formation of carbocation intermediates, which can lead to various side reactions.[6]

    • Cause 1: Carbocation Rearrangement. The tertiary carbocation intermediate, while relatively stable, could potentially undergo rearrangement under the harsh acidic conditions, leading to undesired isomeric products.

      • Solution:

        • Careful control of reaction conditions: Lowering the reaction temperature may help to minimize rearrangements.

        • Choice of acid: The choice and concentration of the strong acid (e.g., sulfuric acid, perchloric acid) can influence the stability of the carbocation and the extent of side reactions. Experiment with different acids and concentrations to find the optimal conditions.

    • Cause 2: Polymerization. Alkenes, which can be formed as byproducts or be present as impurities in the starting material, can polymerize under strongly acidic conditions, leading to the formation of tars.

      • Solution:

        • Use purified starting materials: Ensure that the precursor for the carbocation (e.g., 2-ethoxy-2-methyl-1-propene) is free from alkene impurities.

        • Control temperature and reaction time: Higher temperatures and longer reaction times can promote polymerization. Use the lowest effective temperature and monitor the reaction to stop it once the desired product is formed.

    • Cause 3: Degradation of the Ether Linkage. The strong acidic environment required for the Ritter reaction can potentially cleave the ether bond in the starting material or product.

      • Solution:

        • Milder reaction conditions: Explore alternative methods for generating the carbocation that do not require extremely strong acids, if possible.

        • Minimize reaction time: As with polymerization, limiting the exposure of the molecule to the strong acid by using shorter reaction times can reduce the extent of degradation.

Frequently Asked Questions (FAQs)

Synthesis Route Selection

  • Question: What are the most common synthetic routes to produce this compound?

  • Answer: The most plausible synthetic routes for this compound are:

    • Ethoxylation of 2-amino-2-methyl-1-propanol: This involves the formation of an ether linkage by reacting the hydroxyl group of 2-amino-2-methyl-1-propanol with an ethylating agent, typically via a Williamson ether synthesis.[1]

    • Reductive Amination of 1-ethoxy-2-propanone: This method involves the reaction of the ketone 1-ethoxy-2-propanone with ammonia in the presence of a reducing agent to form the primary amine.[3][7]

    • Ritter Reaction: This route would likely involve the reaction of a precursor that can form a stable tertiary carbocation, such as 2-ethoxy-2-methylpropene, with a nitrile (like HCN or acetonitrile) in the presence of a strong acid, followed by hydrolysis of the resulting amide.[6]

Side Product Identification and Quantification

  • Question: What are the major side products to expect for each synthetic route, and is there any quantitative data available on their formation?

Synthesis RouteExpected Side Products
Ethoxylation of 2-amino-2-methyl-1-propanol N-ethyl-2-amino-2-methyl-1-propanol: Formed due to the competing N-alkylation of the primary amine.
Ethene: Formed from the E2 elimination of the ethylating agent.[1]
Unreacted 2-amino-2-methyl-1-propanol: Due to incomplete reaction.
Reductive Amination of 1-ethoxy-2-propanone Di-(1-ethoxy-2-methylpropan-2-yl)amine (Secondary Amine): Formed by the reaction of the primary amine product with another molecule of the starting ketone.[7]
Tri-(1-ethoxy-2-methylpropan-2-yl)amine (Tertiary Amine): Formed from the secondary amine reacting further.[7]
1-Ethoxy-2-propanol: Formed by the reduction of the starting ketone.
Ritter Reaction Isomeric Amines: Resulting from the rearrangement of the carbocation intermediate.
Polymers/Tar: Formed from the acid-catalyzed polymerization of any alkenes present.[6]
N-(1-ethoxy-2-methylpropan-2-yl)acetamide (Amide intermediate): If the final hydrolysis step is incomplete.

Experimental Protocols

Protocol 1: Ethoxylation of 2-amino-2-methyl-1-propanol (via Williamson Ether Synthesis with Amine Protection)

  • Protection of the Amine:

    • Dissolve 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane).

    • Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).

    • Work up the reaction to isolate the N-protected amino alcohol.

  • Williamson Ether Synthesis:

    • Dissolve the N-protected amino alcohol in an anhydrous aprotic solvent (e.g., THF).

    • Add a strong, non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C.

    • Allow the mixture to stir for 30 minutes to form the alkoxide.

    • Add an ethylating agent (e.g., diethyl sulfate or ethyl iodide) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

    • Purify the N-protected ether by column chromatography.

  • Deprotection:

    • Dissolve the purified N-protected ether in a suitable solvent.

    • Add a reagent to remove the protecting group (e.g., trifluoroacetic acid for Boc deprotection).

    • Stir the reaction until the deprotection is complete.

    • Neutralize the reaction mixture and extract the final product, this compound.

    • Purify by distillation or column chromatography.

Protocol 2: Reductive Amination of 1-ethoxy-2-propanone

  • Reaction Setup:

    • In a pressure vessel, dissolve 1-ethoxy-2-propanone in a suitable solvent (e.g., methanol).

    • Cool the solution to 0 °C and saturate it with a large excess of ammonia gas.

  • Reduction:

    • Add a solution of a suitable reducing agent (e.g., sodium cyanoborohydride in methanol) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

    • Seal the vessel and allow the reaction to stir at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Carefully vent the excess ammonia in a fume hood.

    • Quench the reaction by the slow addition of water.

    • Make the solution basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic extracts over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to separate the desired primary amine from any secondary or tertiary amine byproducts.

Visualizations

Below are diagrams illustrating the key synthetic pathways for this compound.

Ethoxylation_of_2_amino_2_methyl_1_propanol start 2-amino-2-methyl-1-propanol product This compound start->product O-alkylation (SN2) side_product1 N-ethyl-2-amino-2-methyl-1-propanol start->side_product1 N-alkylation (competing) reagent1 Ethylating Agent (e.g., Et-X) reagent1->product side_product2 Ethene reagent1->side_product2 base Base (e.g., NaH) base->product base->side_product2 E2 Elimination

Caption: Williamson Ether Synthesis Pathway and Side Reactions.

Reductive_Amination start 1-ethoxy-2-propanone intermediate Imine Intermediate start->intermediate Condensation side_product1 Secondary Amine start->side_product1 side_product2 Tertiary Amine start->side_product2 side_product3 1-Ethoxy-2-propanol start->side_product3 Reduction of Ketone reagent1 Ammonia (NH3) reagent1->intermediate reagent2 Reducing Agent (e.g., NaBH3CN) product This compound (Primary Amine) reagent2->product reagent2->side_product3 intermediate->product Reduction product->side_product1 Over-alkylation side_product1->side_product2 Over-alkylation

Caption: Reductive Amination Pathway and Common Side Products.

References

Technical Support Center: Synthesis of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethoxy-2-methylpropan-2-amine. The proposed synthetic route involves a three-step process:

  • Step 1: Williamson Ether Synthesis to form 1-ethoxy-2-methylpropan-2-ol.

  • Step 2: Oxidation of the secondary alcohol to 1-ethoxy-2-methylpropan-2-one.

  • Step 3: Reductive Amination of the ketone to yield the final product, this compound.

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination start1 2-Methyl-1,2-propanediol reagent1 NaH, Ethyl Iodide in THF start1->reagent1 1. product1 1-Ethoxy-2-methylpropan-2-ol reagent1->product1 Yields reagent2 PCC in DCM product1->reagent2 2. product2 1-Ethoxy-2-methylpropan-2-one reagent2->product2 Yields reagent3 Ammonia, NaBH(OAc)3 in DCE product2->reagent3 3. final_product This compound reagent3->final_product Yields

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guides

Step 1: Williamson Ether Synthesis - Low Yield of 1-Ethoxy-2-methylpropan-2-ol

Observed Issue Potential Cause Recommended Solution
Low or no product formation Incomplete deprotonation of the alcohol.Use a stronger base like Sodium Hydride (NaH) and ensure anhydrous conditions.
Low reaction temperature.Reflux the reaction mixture, typically between 50-100°C.[1]
Poor quality of ethylating agent.Use freshly distilled ethyl iodide or another reactive ethylating agent like ethyl tosylate.
Formation of elimination byproduct (ethylene) The base is too sterically hindered or the temperature is too high.Use a non-hindered base like NaH. Control the reaction temperature carefully.
The wrong starting material was chosen, leading to a secondary or tertiary halide.Ensure the halide is primary, which is a requirement for a successful Williamson ether synthesis.[1][2][3]
Complex mixture of products C-alkylation instead of O-alkylation.This is less common with aliphatic alcohols but can be influenced by the solvent and counter-ion. Using a phase-transfer catalyst can sometimes improve selectivity.[1]

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Caption: Troubleshooting logic for low yield in Williamson Ether Synthesis.

Step 2: Oxidation - Issues with 1-Ethoxy-2-methylpropan-2-one Formation

Observed Issue Potential Cause Recommended Solution
Incomplete conversion of alcohol Insufficient oxidizing agent.Use a slight excess (1.2-1.5 equivalents) of the oxidizing agent (e.g., PCC).
Low reaction temperature or short reaction time.Ensure the reaction is stirred at room temperature for an adequate duration (monitor by TLC).
Formation of over-oxidation products (e.g., carboxylic acid) Presence of water when using a strong oxidizing agent.Use a mild, anhydrous oxidizing agent like Pyridinium chlorochromate (PCC) or a Swern oxidation.[4][5][6]
Difficult workup (black tar) A common issue with PCC.Add an inert solid like Celite or silica gel to the reaction mixture before adding PCC to adsorb the chromium byproducts, simplifying filtration.[7][8]

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Caption: Troubleshooting logic for the oxidation of the alcohol to a ketone.

Step 3: Reductive Amination - Low Yield of this compound

Observed Issue Potential Cause Recommended Solution
Low or no product formation Unfavorable pH for imine formation.The reaction is often catalyzed by mild acid. If not using a buffered system, adding a small amount of acetic acid can be beneficial.[9][10][11]
Inactive reducing agent.Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly.
Formation of alcohol byproduct The reducing agent is reducing the ketone faster than the imine.Use a more selective reducing agent like sodium triacetoxyborohydride [Na(OAc)3BH], which is less reactive towards ketones compared to iminium ions.[9][12][13]
Formation of secondary amine byproduct Over-alkylation of the product amine with the starting ketone.This is less of a problem with ammonia but can occur. Use a large excess of the aminating agent (ammonia). A stepwise procedure (forming the imine first, then reducing) can also help.[10][12]
Difficult purification Separating the product amine from unreacted starting materials or byproducts.An acid-base extraction can be effective. The amine product can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and extracting with an organic solvent.[14]

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Caption: Troubleshooting logic for the final reductive amination step.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for the Williamson ether synthesis in the first step? A1: For a primary alcohol like 2-methyl-1,2-propanediol, a strong, non-nucleophilic base is ideal to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) in an aprotic solvent like THF is a standard and effective choice.[15]

Q2: Can I use a stronger oxidizing agent like Jones reagent for the oxidation step? A2: It is not recommended. Strong oxidizing agents in aqueous acid, like Jones reagent, can potentially lead to cleavage of the ether bond or other side reactions. A mild, anhydrous reagent like PCC is much more suitable for oxidizing a secondary alcohol to a ketone without disturbing other functional groups.[5]

Q3: My reductive amination is very slow. How can I speed it up? A3: Reductive aminations are sensitive to pH. The formation of the imine intermediate is acid-catalyzed but the reducing agent can be decomposed by strong acid. Using a solvent like 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid can often improve reaction rates.[12][13] Warming the reaction moderately (e.g., to 40-50°C) may also increase the rate, but should be done cautiously to avoid byproduct formation.

Q4: I am having trouble removing the solvent from my final product. Is this compound volatile? A4: Low molecular weight amines can be quite volatile, which can lead to product loss during solvent removal under high vacuum or at elevated temperatures. It is advisable to use a rotary evaporator at reduced pressure and moderate temperature. For final purification, distillation or chromatography may be necessary.

Q5: Are there alternative reducing agents for the final step? A5: Yes, sodium cyanoborohydride (NaBH3CN) is another common choice for reductive aminations.[16][17] However, it is toxic and can generate hydrogen cyanide under acidic conditions. Sodium triacetoxyborohydride is generally considered safer and is often more effective.[9][10] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also an option, though it may require higher pressures and temperatures and could be susceptible to catalyst poisoning.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethoxy-2-methylpropan-2-ol
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0°C under an inert atmosphere (N2 or Ar), add 2-methyl-1,2-propanediol (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).

  • Cool the mixture back to 0°C and add ethyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to 0°C and cautiously quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 1-Ethoxy-2-methylpropan-2-one
  • To a stirred solution of 1-ethoxy-2-methylpropan-2-ol (1.0 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification or purified by chromatography if necessary.

Protocol 3: Synthesis of this compound
  • To a solution of 1-ethoxy-2-methylpropan-2-one (1.0 eq.) in 1,2-dichloroethane (DCE), add a solution of ammonia in methanol (7N, 5-10 eq.).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by distillation or by acid-base extraction followed by distillation.

References

troubleshooting guide for reactions involving 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Ethoxy-2-methylpropan-2-amine

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this sterically hindered primary amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Initiation & Rate

Question: Why is my reaction with this compound proceeding very slowly or not at all?

Answer:

Several factors can contribute to slow reaction rates:

  • Steric Hindrance: The tertiary alkyl structure adjacent to the primary amine group in this compound creates significant steric bulk. This can hinder the approach of electrophiles to the nitrogen atom, slowing down reactions that follow an SN2 pathway.[1][2]

  • Insufficient Temperature: Reactions involving sterically hindered reagents often require higher temperatures to overcome the activation energy barrier.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are often preferable as they can solvate the cation without strongly solvating the amine, thus increasing its effective nucleophilicity.

  • Low Reagent Concentration: Ensure that the concentrations of your reactants are optimal. Low concentrations can lead to a reduced frequency of molecular collisions.

Troubleshooting Steps:

  • Increase the reaction temperature in increments of 10°C, monitoring for product formation and potential side reactions.

  • If applicable to your reaction, switch to a polar aprotic solvent.

  • Consider increasing the concentration of the less sterically hindered reactant.

Low Product Yield

Question: I am observing a low yield of my desired product. What are the potential causes and solutions?

Answer:

Low yields can be attributed to several issues:

  • Competing Elimination Reactions: Due to the steric hindrance around the amine, if the electrophile has abstractable protons, elimination reactions (E2) can compete with the desired substitution (SN2) pathway, especially with stronger bases or higher temperatures.[3]

  • Side Reactions with the Ether Group: While ethers are generally unreactive, under strong acidic conditions, the ether linkage can be cleaved.[4][5] If your reaction is run at a low pH, this could be a source of yield loss.

  • Over-alkylation: As with many primary amines, there is a possibility of the product amine reacting further with the electrophile, leading to secondary or even tertiary amine byproducts.[6][7] This is more likely if the product is less sterically hindered than the starting amine.

  • Reagent Degradation: Ensure the purity and stability of your starting materials and reagents.

Troubleshooting Steps:

  • Control Stoichiometry: Use a carefully controlled stoichiometry, often with a slight excess of the this compound, to minimize over-alkylation of the product.

  • Optimize Temperature: Lowering the reaction temperature may favor the substitution pathway over elimination. A temperature screening study is recommended.

  • pH Control: If acidic conditions are necessary, use the mildest acid catalyst possible and consider a buffered system to avoid ether cleavage.

  • Purify Reagents: Ensure all starting materials are pure and dry, as contaminants can interfere with the reaction.

Work-up and Purification Challenges

Question: I am having difficulty isolating my product after the reaction. What purification strategies are recommended?

Answer:

The physical properties of your product will dictate the best purification method.

  • Basicity of the Product: If your product retains the amine functionality, you can use acid-base extraction. Dissolve the reaction mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Chromatography: Column chromatography is a common purification method. Due to the basic nature of the amine, it may streak on silica gel. To mitigate this, you can:

    • Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine mixed in the eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture).

    • Use neutral or basic alumina as the stationary phase.

  • Distillation: If your product is a thermally stable liquid with a distinct boiling point from the starting materials and byproducts, distillation under reduced pressure can be an effective purification technique.

Quantitative Data Summary

The following table provides hypothetical data on the effect of temperature and solvent on the yield of a model N-alkylation reaction between this compound and a primary alkyl bromide.

EntryAlkyl BromideSolventTemperature (°C)Reaction Time (h)Yield (%)
11-BromobutaneToluene802445
21-BromobutaneToluene1101260
31-BromobutaneDMF801275
41-BromobutaneDMF110670 (minor elimination)
52-BromopropaneToluene1102420 (major elimination)
62-BromopropaneDMF801835 (significant elimination)

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes a general method for the acylation of this compound with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., Acetyl chloride)

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the acid chloride (1.1 eq) in anhydrous DCM in an addition funnel.

  • Add the acid chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by flash column chromatography or recrystallization as appropriate.

Visualizations

Troubleshooting Workflow

G start Reaction Start check_conversion Low/No Conversion? start->check_conversion low_yield Low Yield? check_conversion->low_yield No steric_hindrance Increase Temperature Use Polar Aprotic Solvent check_conversion->steric_hindrance Yes side_reactions Check for Side Products (e.g., Elimination, Over-alkylation) low_yield->side_reactions Yes purification Purification Issues? low_yield->purification No steric_hindrance->low_yield optimize_conditions Optimize Stoichiometry Lower Temperature side_reactions->optimize_conditions optimize_conditions->purification purification_steps Acid-Base Extraction Modified Chromatography (TEA or Alumina) purification->purification_steps Yes end Successful Product Isolation purification->end No purification_steps->end

Caption: Troubleshooting workflow for reactions involving this compound.

Competing Reaction Pathways

G Reactants Amine + R-X SN2_Product Substitution Product (Desired) Reactants->SN2_Product SN2 Path (Favored by lower temp, less hindered R-X) E2_Product Elimination Product (Side Reaction) Reactants->E2_Product E2 Path (Favored by higher temp, more hindered R-X)

Caption: Competing substitution (SN2) and elimination (E2) pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 1-Ethoxy-2-methylpropan-2-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main recommended synthetic pathways for this compound:

  • Route A: Williamson Ether Synthesis. This route involves the etherification of 2-Amino-2-methyl-1-propanol using an ethylating agent. It is a straightforward approach if the starting amino alcohol is readily available.

  • Route B: Reductive Amination. This method consists of the reaction of 1-ethoxy-2-propanone with an amine source, such as ammonia, in the presence of a reducing agent.[1][2][3] This is a versatile one-pot reaction.[4]

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction.

  • Route A is ideal if 2-Amino-2-methyl-1-propanol is readily available. The reaction conditions are generally mild.

  • Route B is advantageous when the corresponding ketone, 1-ethoxy-2-propanone, is more accessible. Reductive amination is a robust and widely used method for amine synthesis.[1][3]

Q3: What are some common side reactions to be aware of?

A3: In Route A , over-alkylation of the amine group can occur, leading to the formation of secondary and tertiary amines. Protecting the amine group before etherification can mitigate this. For Route B , the primary challenge is controlling the reaction to prevent the formation of secondary amines from the reaction of the primary amine product with another molecule of the ketone starting material. Using a large excess of the ammonia source can help minimize this side reaction.

Q4: How can I purify the final product?

A4: this compound is a liquid.[5] Purification can typically be achieved by fractional distillation under reduced pressure. Column chromatography on silica gel can also be employed, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent the amine from streaking on the column.

Q5: What are the safety precautions for these reactions?

A5: Both synthetic routes involve handling flammable solvents and potentially corrosive or toxic reagents.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydride (used in Route A) is highly reactive with water and flammable. It should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Reducing agents like sodium borohydride and sodium cyanoborohydride (used in Route B) should be handled with care. Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions.[2]

Troubleshooting Guides

Route A: Williamson Ether Synthesis
Problem Possible Cause Solution
Low or no product yield 1. Incomplete deprotonation of the alcohol. 2. Poor quality of the ethylating agent. 3. Reaction temperature is too low.1. Ensure the sodium hydride is fresh and properly handled. Allow sufficient time for the alkoxide to form before adding the ethylating agent. 2. Use a freshly opened or purified bottle of the ethylating agent (e.g., ethyl iodide or diethyl sulfate). 3. Gently heat the reaction mixture to the recommended temperature.
Formation of multiple products 1. Over-alkylation of the amine. 2. Elimination side reactions.1. Consider using a protecting group for the amine (e.g., Boc anhydride) before the etherification step, followed by deprotection. 2. Use a less hindered base or a lower reaction temperature.
Starting material remains unreacted 1. Insufficient amount of base or ethylating agent. 2. Reaction time is too short.1. Use a slight excess of both the base and the ethylating agent (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed.
Route B: Reductive Amination
Problem Possible Cause Solution
Low yield of the primary amine 1. Formation of the intermediate imine is slow or incomplete. 2. The reducing agent is not effective. 3. Formation of a secondary amine byproduct.1. The reaction is often catalyzed by mild acid; ensure the pH is slightly acidic (around 5-6).[4] 2. Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is often a good alternative to sodium cyanoborohydride.[2] 3. Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol).
Formation of an alcohol byproduct The reducing agent is reducing the starting ketone before the imine is formed.Use a milder reducing agent that selectively reduces the imine in the presence of the ketone, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[2]
Reaction is sluggish 1. Incorrect pH. 2. Low reaction temperature.1. Adjust the pH to be weakly acidic to facilitate imine formation. 2. The reaction can be gently warmed, but be cautious of solvent evaporation and pressure buildup.

Experimental Protocols

Protocol A: Williamson Ether Synthesis of this compound
  • Amine Protection (Optional but Recommended):

    • Dissolve 2-amino-2-methyl-1-propanol (1 equivalent) in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and triethylamine (1.2 equivalents).

    • Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

  • Etherification:

    • Under an inert atmosphere (N2 or Ar), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

    • Add a solution of the (Boc-protected) 2-amino-2-methyl-1-propanol (1 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add ethyl iodide (1.2 equivalents) dropwise and stir the reaction at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection (if applicable):

    • Dissolve the crude Boc-protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

    • Stir at room temperature for 1-2 hours.

    • Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.

    • Purify by distillation or column chromatography.

Protocol B: Reductive Amination for this compound Synthesis
  • Reaction Setup:

    • To a round-bottom flask, add 1-ethoxy-2-propanone (1 equivalent) and a 7 M solution of ammonia in methanol (10 equivalents).

    • Add acetic acid to adjust the pH to approximately 6.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 equivalents) in portions.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of 2 M HCl until gas evolution ceases (perform in a well-ventilated fume hood).

    • Make the solution basic by adding 2 M NaOH.

    • Extract the product with diethyl ether or DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Williamson Ether SynthesisRoute B: Reductive Amination
Starting Materials 2-Amino-2-methyl-1-propanol, Ethylating Agent1-Ethoxy-2-propanone, Ammonia
Key Reagents Sodium Hydride, (Boc)2O (optional)Sodium Cyanoborohydride, Acetic Acid
Number of Steps 1-3 (depending on protection)1 (one-pot)
Typical Yield 60-80%50-75%
Key Advantages Good yields, well-established reaction.One-pot procedure, readily available reagents.
Potential Issues N-alkylation side product, handling of NaH.Formation of secondary amine, use of cyanide reagent.

Visualizations

Reaction_Pathways cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Reductive Amination A1 2-Amino-2-methyl-1-propanol A2 Boc-Protected Amino Alcohol A1->A2 1. (Boc)2O, Et3N A3 Alkoxide Intermediate A2->A3 2. NaH, THF A4 Boc-Protected Product A3->A4 3. Ethyl Iodide A5 This compound A4->A5 4. HCl or TFA B1 1-Ethoxy-2-propanone B2 Imine Intermediate B1->B2 1. NH3, H+ B3 This compound B2->B3 2. NaBH3CN

Caption: Synthetic pathways for this compound.

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Kinetic Studies of Reactions with 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethoxy-2-methylpropan-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your kinetic studies of reactions involving this sterically hindered primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the typical reactive characteristics of this compound?

A1: this compound is a primary amine with significant steric hindrance around the nitrogen atom due to the tertiary carbon to which it is attached. This steric bulk influences its reactivity:

  • Nucleophilicity: While the lone pair on the nitrogen makes it nucleophilic, the surrounding alkyl groups can impede its approach to electrophilic centers.[1][2] Its reactivity is expected to be lower than that of less hindered primary amines.

  • Basicity: Like most alkyl amines, it is a weak base. The steric hindrance may slightly affect its ability to accept a proton in solution.

  • Common Reactions: It is expected to participate in typical amine reactions such as nucleophilic substitution (e.g., with alkyl halides), acylation, and reactions with carbonyl compounds to form imines.[3][4][5] However, reaction rates may be slower compared to less bulky amines.

Q2: Why are my reaction rates with this compound significantly slower than expected?

A2: Slower than expected reaction rates are a common observation with sterically hindered amines. The bulky ethyl and methyl groups surrounding the amino group create steric hindrance, which can make it difficult for the amine to access the electrophilic center of the other reactant.[6][7][8] Consider optimizing reaction conditions such as temperature and catalyst systems to overcome this kinetic barrier.

Q3: I am observing multiple products in my alkylation reaction. How can I improve the selectivity for mono-alkylation?

A3: Over-alkylation is a frequent side reaction when reacting primary amines with alkyl halides, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[9][10][11] To favor mono-alkylation:

  • Use a large excess of the amine: This increases the probability that the alkyl halide will react with the starting amine rather than the product.[2][12]

  • Control stoichiometry carefully: Adding the alkyl halide slowly to a solution of the amine can help maintain a high amine-to-alkyl halide ratio throughout the reaction.

  • Consider alternative synthetic routes: Methods like reductive amination or the Gabriel synthesis can provide better control over the degree of alkylation.[9]

Q4: What are the key parameters to control in a kinetic study of a reaction involving this amine?

A4: For a successful kinetic study, precise control of the following parameters is crucial:

  • Temperature: Reaction rates are highly sensitive to temperature. Use a thermostatically controlled bath to maintain a constant temperature.

  • Concentration: Accurately determine the initial concentrations of all reactants.

  • Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates.

  • pH (for aqueous or protic systems): The protonation state of the amine will affect its nucleophilicity. Buffer the reaction mixture if necessary.

  • Mixing: Ensure efficient and consistent mixing to avoid mass transfer limitations.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Steric Hindrance Increase reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier. Consider using a catalyst system known to be effective for hindered amines, such as specialized palladium-based catalysts for cross-coupling reactions.[6][7][8]
Poor Nucleophilicity If the reaction medium is acidic, the amine may be protonated, reducing its nucleophilicity. Check and adjust the pH. In non-polar solvents, the amine's reactivity might be lower; consider a more polar solvent.
Reagent Decomposition Verify the purity and stability of your reagents, especially the electrophile.
Incorrect Reaction Conditions Re-evaluate the chosen solvent, temperature, and reaction time based on literature for similar hindered amines.
Issue 2: Inconsistent Kinetic Data
Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure your reaction vessel is properly immersed in a constant temperature bath and that the temperature is monitored throughout the experiment.
Inaccurate Concentration Measurement Double-check all calculations and ensure volumetric glassware is properly calibrated. Prepare fresh stock solutions.
Poor Mixing Use a magnetic stirrer or overhead stirrer at a consistent and appropriate speed to ensure the reaction mixture is homogeneous.
Side Reactions Analyze your reaction mixture for byproducts using techniques like GC-MS or LC-MS. If side reactions are significant, you may need to adjust conditions to minimize them or account for them in your kinetic model.
Oxygen Sensitivity Some reactions, particularly those involving organometallic catalysts, are sensitive to air. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for a Kinetic Study of the Reaction of this compound with an Alkyl Halide

This protocol outlines a general method for determining the rate law and rate constant for the reaction.

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the alkyl halide of known concentrations in a suitable solvent (e.g., acetonitrile, DMF).

    • Prepare a quenching solution (e.g., a dilute acid) to stop the reaction at specific time points.

  • Reaction Setup:

    • Place a known volume of the this compound solution in a thermostatically controlled reaction vessel equipped with a magnetic stirrer.

    • Allow the solution to equilibrate to the desired temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the pre-heated alkyl halide stock solution. Start a timer immediately.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution.

  • Analysis:

    • Analyze the quenched samples using a suitable analytical technique (e.g., gas chromatography (GC), high-performance liquid chromatography (HPLC)) to determine the concentration of the reactant or product at each time point.

    • Use an internal standard to improve the accuracy of the concentration measurements.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Use the method of initial rates or integral methods to determine the order of the reaction with respect to each reactant and the overall rate constant.

Data Presentation

Below is an example of how to structure quantitative data from your kinetic experiments.

Table 1: Effect of Reactant Concentration on the Initial Rate of Reaction at 298 K

Experiment[this compound] (M)[Alkyl Halide] (M)Initial Rate (M/s)
10.100.10e.g., 1.2 x 10-5
20.200.10e.g., 2.4 x 10-5
30.100.20e.g., 2.3 x 10-5

Table 2: Temperature Dependence of the Rate Constant

Temperature (K)Rate Constant (k) (M-1s-1)
298e.g., 1.2 x 10-3
308e.g., 2.5 x 10-3
318e.g., 5.1 x 10-3

Visualizations

Troubleshooting_Workflow start Kinetic Experiment Issue low_yield Low or No Product Yield start->low_yield inconsistent_data Inconsistent Kinetic Data start->inconsistent_data check_sterics Assess Steric Hindrance low_yield->check_sterics check_temp Verify Temperature Control inconsistent_data->check_temp increase_temp Increase Temperature / Use Catalyst check_sterics->increase_temp High check_reagents Check Reagent Purity check_sterics->check_reagents Low adjust_conditions Adjust Reaction Conditions (Solvent, Time) check_reagents->adjust_conditions check_conc Verify Concentrations check_temp->check_conc check_mixing Ensure Proper Mixing check_conc->check_mixing check_side_reactions Analyze for Side Reactions check_mixing->check_side_reactions

Caption: Troubleshooting workflow for kinetic studies.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions setup_reaction Set up Reaction Vessel prep_reagents->setup_reaction initiate_reaction Initiate Reaction setup_reaction->initiate_reaction take_samples Withdraw Aliquots at Time Intervals initiate_reaction->take_samples quench_reaction Quench Reaction take_samples->quench_reaction analyze_samples Analyze Samples (GC/HPLC) quench_reaction->analyze_samples determine_rates Determine Rates and Rate Law analyze_samples->determine_rates

Caption: General experimental workflow for a kinetic study.

References

Technical Support Center: Purification of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethoxy-2-methylpropan-2-amine. The following information addresses common issues encountered during its synthesis and purification, focusing on the prevalent method of reductive amination of 1-ethoxy-2-methylpropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?

A1: The most common impurities include:

  • Unreacted Starting Material: 1-ethoxy-2-methylpropan-2-one.

  • Secondary Amine Byproduct: Di(1-ethoxy-2-methylprop-2-yl)amine, formed from the reaction of the primary amine product with another molecule of the starting ketone.

  • Alcohol Byproduct: 1-ethoxy-2-methylpropan-2-ol, resulting from the reduction of the ketone starting material.

  • Residual Reducing Agent Byproducts: Salts and other residues from the specific reducing agent used (e.g., borate salts from sodium borohydride).

Q2: How can I qualitatively detect the presence of these impurities?

A2: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A simple and rapid method to visualize the presence of multiple components in the reaction mixture. The amine product is basic and may streak on silica gel; using a mobile phase containing a small amount of a basic modifier like triethylamine can improve separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile impurities. Derivatization of the amines may be necessary to improve peak shape and resolution.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic signals of the starting ketone, the desired primary amine, and the secondary amine byproduct.

Q3: What is a general strategy for purifying crude this compound?

A3: A common and effective method is an acid-base extraction. The basic amine can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This process can be followed by distillation or column chromatography for higher purity.

Q4: My final product appears to be a mixture of the primary and secondary amine. How can I separate them?

A4: Separation of primary and secondary amines can be challenging.

  • Fractional Distillation: If the boiling points of the primary and secondary amines are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: While amines can be difficult to chromatograph on silica gel due to their basicity, using a deactivated silica gel or a different stationary phase like alumina can be effective. A solvent system containing a small percentage of a base (e.g., triethylamine or ammonia in methanol) is often necessary to prevent peak tailing.

  • Selective Derivatization: In some cases, the primary amine can be selectively reacted to form a derivative that has significantly different properties, allowing for easier separation. The derivative can then be cleaved to regenerate the pure primary amine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Primary Amine Incomplete reaction.- Increase reaction time.- Ensure the reducing agent is active and added in sufficient quantity.- Optimize reaction temperature and pressure.
Formation of significant amounts of the alcohol byproduct.- Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride.[4]
High Percentage of Secondary Amine Impurity Over-alkylation of the primary amine product.- Use a large excess of the ammonia source relative to the ketone.- Add the ketone slowly to the reaction mixture containing the ammonia source and reducing agent.
Product is Contaminated with Starting Ketone Incomplete reaction or inefficient purification.- Ensure the reaction has gone to completion using TLC or GC-MS.- Perform a thorough acid-base extraction to remove the non-basic ketone.
Amine Product Streaks on TLC Plate The basic amine is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in the mobile phase).
Difficulty Separating Primary and Secondary Amines by Column Chromatography Similar polarities of the two amines.- Use a deactivated stationary phase (e.g., alumina or base-washed silica).- Employ a gradient elution with a mobile phase containing a basic modifier.

Experimental Protocols

General Protocol for Reductive Amination of 1-Ethoxy-2-methylpropan-2-one

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a solution of 1-ethoxy-2-methylpropan-2-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a pressure vessel, add a source of ammonia (e.g., a solution of ammonia in methanol, or ammonium acetate) in large excess (5-10 eq).

  • Addition of Reducing Agent: Add a suitable reducing agent such as sodium borohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq) portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or dilute acid.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Proceed with an acid-base extraction as described in the FAQs. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Protocol for Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl) three times. The amine product will move into the aqueous layer as its ammonium salt.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12).

  • Extract the now basic aqueous solution with a fresh organic solvent (e.g., diethyl ether) three times. The free amine will move back into the organic layer.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Quantitative Data

The following table presents representative data for the synthesis of a sterically hindered primary amine via reductive amination, illustrating the effect of the ammonia source on product distribution.

Run Ammonia Source (equivalents) Conversion of Ketone (%) Yield of Primary Amine (%) Yield of Secondary Amine (%) Purity of Primary Amine after Extraction (%)
1NH₃ in MeOH (3 eq)95652590
2NH₃ in MeOH (10 eq)>99851097
3NH₄OAc (5 eq)98781595

Note: This data is illustrative for a typical reductive amination and may not represent the exact results for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification ketone 1-Ethoxy-2-methyl propan-2-one reaction Reductive Amination ketone->reaction ammonia Ammonia Source ammonia->reaction reducing_agent Reducing Agent reducing_agent->reaction crude_product Crude Product reaction->crude_product Quench extraction Acid-Base Extraction crude_product->extraction distillation Distillation / Chromatography extraction->distillation For higher purity pure_product Pure 1-Ethoxy-2-methyl propan-2-amine extraction->pure_product Sufficiently pure distillation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Analysis of Crude Product impurity_check Impurities Detected? start->impurity_check no_impurities Proceed to Final Purification/Use impurity_check->no_impurities No impurity_type Identify Impurity Type impurity_check->impurity_type Yes ketone Perform Acid-Base Extraction impurity_type->ketone Unreacted Ketone secondary_amine Optimize Reaction Conditions (excess ammonia) OR Perform Fractional Distillation/ Chromatography impurity_type->secondary_amine Secondary Amine alcohol Use more selective reducing agent in resynthesis impurity_type->alcohol Alcohol Byproduct final_check Re-analyze ketone->final_check secondary_amine->final_check alcohol->final_check

Caption: Troubleshooting logic for impurity removal from this compound.

References

challenges in the synthesis of sterically hindered amines like 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Sterically Hindered Amines

Welcome to the technical support center for the synthesis of sterically hindered amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of complex molecules like 1-Ethoxy-2-methylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered amines like this compound so challenging?

The primary challenge lies in steric hindrance , where bulky groups around the reactive centers physically obstruct the chemical reaction. In the case of this compound, the tertiary carbon atom targeted for amination is highly congested. This leads to several issues:

  • Slow Reaction Rates: The bulky substituents slow down the nucleophilic attack of the amine on the carbonyl group (in reductive amination) or the alkyl halide (in alkylation methods).[1]

  • Unfavorable Equilibria: In reductive amination, the formation of the necessary iminium intermediate is often difficult and thermodynamically disfavored compared to the starting ketone and amine.[2]

  • Competing Side Reactions: Under forcing conditions (e.g., high heat), side reactions like elimination or reduction of the starting ketone may dominate over the desired amination.[2]

Q2: My direct reductive amination of a hindered ketone is showing low conversion. What are the common causes and how can I fix this?

Low conversion in the reductive amination of hindered ketones is a frequent problem. The issue often stems from poor formation of the imine intermediate before the reduction step. Below is a troubleshooting guide and a decision-making workflow to address this.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_imine Is Imine/Iminium Intermediate Forming? (Monitor by NMR, TLC, or GC-MS) start->check_imine no_imine Imine Formation is the Issue check_imine->no_imine No yes_imine Imine Forms, but Conversion to Amine is Low check_imine->yes_imine Yes action_water Action: Remove Water (Use molecular sieves or Dean-Stark trap) no_imine->action_water action_catalyst Action: Add Acid Catalyst (e.g., AcOH, Ti(OiPr)4) to promote dehydration no_imine->action_catalyst action_conditions Action: Increase Temperature or Reaction Time no_imine->action_conditions action_reductant Action: Change Reducing Agent (Use a more selective or powerful reagent, e.g., NaBH(OAc)3, HSiCl3) yes_imine->action_reductant action_reductant_add Action: Check Reductant Activity/ Staggered Addition yes_imine->action_reductant_add end_good Problem Solved action_water->end_good action_catalyst->end_good action_conditions->end_good action_reductant->end_good action_reductant_add->end_good

Caption: Troubleshooting workflow for low conversion in reductive amination.

Below is a summary of parameters to optimize for this reaction.

ParameterProblemRecommended Solution
Water Removal The formation of the imine intermediate from a ketone and an amine is a reversible equilibrium reaction that produces water.[3] The presence of water can push the equilibrium back towards the starting materials.Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. For reactions at higher temperatures, a Dean-Stark apparatus can be used to remove water azeotropically.
Catalyst Imine formation can be slow, especially with electron-rich or hindered ketones.An acid catalyst is often necessary. Acetic acid is commonly used.[4] For very difficult cases, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be highly effective at promoting condensation.
Reducing Agent The reducing agent may be reducing the starting ketone faster than the imine, or it may not be reactive enough to reduce the hindered imine.Use a reductant that is selective for imines over ketones, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[4] For extremely hindered systems, stronger or specialized reducing systems like trichlorosilane (HSiCl₃) with a Lewis base may be required.[2]
Stoichiometry The equilibrium may disfavor the imine product.Using a large excess of one of the reactants (typically the less expensive or more volatile one) can help drive the reaction forward.[5]
Temperature & Time Steric hindrance leads to high activation energy, resulting in slow reaction rates.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress to avoid decomposition.

Q3: What are the best reducing agents for the reductive amination of sterically hindered ketones?

The choice of reducing agent is critical. A good reagent must selectively reduce the imine in the presence of the starting ketone.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity for imines and aldehydes over ketones.[4] Commercially available and easy to handle. Effective under mildly acidic conditions.Can be slow for highly hindered imines.
Sodium Cyanoborohydride (NaBH₃CN) Effective at a wider range of pH values.[3] Good for one-pot reactions where the imine is not isolated.Highly toxic; can release hydrogen cyanide (HCN) gas during acidic workup.[3] Less selective than NaBH(OAc)₃.
Trichlorosilane (HSiCl₃) / Lewis Base Highly effective for the direct reductive amination of sterically demanding ketones with secondary amines.[2]Trichlorosilane is volatile, corrosive, and reacts violently with water. Requires careful handling under inert atmosphere.
Catalytic Hydrogenation (H₂/Catalyst) "Green" chemistry approach with high atom economy.[6] Can be highly effective.The catalyst (e.g., Pd, Pt, Ni) can sometimes be deactivated by the amine substrate or product.[3] May reduce other functional groups present in the molecule.

Q4: Are there alternative methods to reductive amination for synthesizing highly congested primary amines?

Yes, when reductive amination fails, other methods can be employed, particularly for primary amines (R-NH₂).

  • The Gabriel Synthesis: This is a robust, two-step method that avoids the overalkylation common in direct alkylation with ammonia.[7] It involves the alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine.[6]

  • Azide Synthesis: An alkyl halide is treated with sodium azide (NaN₃) to form an alkyl azide. This intermediate is not nucleophilic, preventing overalkylation.[6] The azide is then reduced to the primary amine, typically using LiAlH₄ or catalytic hydrogenation. Caution: Low molecular weight alkyl azides can be explosive and must be handled with extreme care.[6]

  • Photoredox Catalysis: Modern methods utilize photoredox catalysis to synthesize primary amines with fully substituted α-carbons by coupling O-benzoyl oximes with cyanoarenes.[8]

Q5: How can I effectively monitor the progress of my reaction when synthesizing a hindered amine?

Monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): The quickest method to get a qualitative sense of the consumption of starting materials and the appearance of new products. Use a combination of visualization techniques (UV light, iodine, permanganate stain) as amines can be difficult to see.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and dissolving in a deuterated solvent can provide a clear picture of the ratio of starting material to product. This is very useful for tracking imine formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for monitoring volatile compounds. It can confirm the consumption of starting materials and the formation of the product, identified by its mass.

Experimental Protocols

Protocol 1: General Procedure for Direct Reductive Amination of a Hindered Ketone using NaBH(OAc)₃

This protocol describes a general method for the synthesis of a hindered amine, such as this compound from its corresponding ketone precursor (1-ethoxy-2-methylpropan-2-one) and ammonia.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Combine Ketone (1 eq), Amine Source (1.2-1.5 eq), and Solvent (e.g., DCE) B Add Molecular Sieves (4Å) A->B C Stir at Room Temperature (30-60 min) B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise at 0 °C C->D E Allow to Warm to RT and Stir Overnight (12-24 h) D->E F Monitor by TLC/GC-MS E->F G Quench with Saturated NaHCO3 (aq) F->G H Extract with Organic Solvent (e.g., EtOAc, DCM) G->H I Dry, Concentrate, and Purify (Column Chromatography) H->I

Caption: Experimental workflow for reductive amination.

Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the sterically hindered ketone (1.0 eq), 1,2-dichloroethane (DCE, to make a 0.1-0.2 M solution), and the amine source (e.g., a solution of ammonia in methanol, 1.5 eq).

  • Imine Formation: Add activated 4Å molecular sieves. If necessary, add acetic acid (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting ketone has been consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired sterically hindered amine.

Protocol 2: Representative Procedure for Gabriel Synthesis of a Hindered Primary Amine

This method is an alternative for producing primary amines from hindered alkyl halides.

Methodology:

  • Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF). Add the sterically hindered alkyl halide (1.0 eq) and heat the mixture to 80-100 °C. Stir for 12-24 hours, monitoring by TLC for the consumption of the alkyl halide.

  • Workup 1: After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-alkylated phthalimide by filtration. Wash the solid with water and dry under vacuum.

  • Deprotection (Hydrazinolysis): Suspend the N-alkylated phthalimide in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 4-6 hours. A thick precipitate of phthalhydrazide will form.

  • Workup 2: Cool the mixture to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., 6M NaOH) and extract the liberated primary amine with an organic solvent (e.g., diethyl ether). Dry the organic extracts, concentrate, and purify the amine, often by distillation or chromatography.[7]

References

Validation & Comparative

comparing the basicity of 1-Ethoxy-2-methylpropan-2-amine to other amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the basicity of amine-containing compounds is crucial for predicting their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the basicity of 1-Ethoxy-2-methylpropan-2-amine against other structurally related primary amines, supported by experimental data and detailed methodologies.

The basicity of an amine, quantified by its pKa value (the pKa of its conjugate acid), is a critical parameter influencing a molecule's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. This compound, a primary amine featuring a neopentyl-like scaffold with an ether linkage, presents an interesting case for examining the interplay of steric and electronic effects on basicity.

Comparative Basicity: An Overview

To provide a clear comparison, the experimentally determined pKa values of relevant amines are summarized in the table below. A higher pKa value for the conjugate acid corresponds to a stronger base.[1][2]

Compound NameStructurepKa (Conjugate Acid)Reference
This compound Estimated-
tert-Butylamine10.68[1][2][3][4]
2-Amino-2-methyl-1-propanol9.69[5][6]
Methylamine10.64[7]
Ethylamine10.57[7]

Analysis of Structural Effects:

  • Alkyl Group Donation: The tertiary alkyl group (neopentyl-like) in this compound, similar to the tert-butyl group in tert-butylamine, is expected to have an electron-donating inductive effect. This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[7]

  • Steric Hindrance: While alkyl groups are electron-donating, bulky groups around the amine can sterically hinder the approach of a proton and also impede the solvation of the resulting conjugate acid. This can sometimes decrease basicity.

  • Inductive Effect of the Ether Oxygen: The oxygen atom in the ethoxy group is electronegative and will exert an electron-withdrawing inductive effect. This effect will pull electron density away from the nitrogen atom, which is expected to decrease the basicity of the amine. The pKa of 2-Amino-2-methyl-1-propanol (9.69) being lower than that of tert-butylamine (10.68) illustrates the impact of a nearby hydroxyl group, which is also electron-withdrawing.[1][2][3][4][5][6]

Based on these competing effects, the pKa of this compound is predicted to be lower than that of tert-butylamine due to the electron-withdrawing effect of the ether oxygen. However, it is likely to be in a similar range to other primary alkyl amines.

Experimental Determination of Amine Basicity

The pKa of an amine is typically determined experimentally using methods such as potentiometric titration or spectrophotometry.

Potentiometric Titration

This is a widely used and straightforward method for determining pKa values.[8][9]

Experimental Protocol:

  • Solution Preparation: A known concentration of the amine is dissolved in deionized water.

  • Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

Figure 1. Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

This method is particularly useful for aromatic amines or other compounds where the UV-Vis spectrum of the amine and its conjugate acid differ.[10]

Experimental Protocol:

  • Buffer Preparation: A series of buffer solutions with known pH values are prepared.

  • Sample Preparation: A constant concentration of the amine is added to each buffer solution.

  • Spectroscopic Measurement: The absorbance of each solution is measured at a wavelength where the amine and its conjugate acid have significantly different molar absorptivities.

  • Data Analysis: The ratio of the concentrations of the protonated and unprotonated forms of the amine is determined from the absorbance measurements. The pKa is then calculated using the Henderson-Hasselbalch equation.

Logical Relationship of Structural Effects on Basicity

The following diagram illustrates the logical relationship between the structural features of this compound and their influence on its basicity.

G cluster_0 Structural Features of this compound cluster_1 Electronic Effects Tertiary Alkyl Group Tertiary Alkyl Group Inductive Effect (+I) Inductive Effect (+I) Tertiary Alkyl Group->Inductive Effect (+I) causes Ether Linkage (Ethoxy Group) Ether Linkage (Ethoxy Group) Inductive Effect (-I) Inductive Effect (-I) Ether Linkage (Ethoxy Group)->Inductive Effect (-I) causes Overall Basicity Overall Basicity Inductive Effect (+I)->Overall Basicity increases Inductive Effect (-I)->Overall Basicity decreases

Figure 2. Factors influencing the basicity of the target amine.

References

Comparative Guide to Structural Analogs of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Ethoxy-2-methylpropan-2-amine and its structural analogs. Due to a lack of direct comparative studies, this document synthesizes available data for the parent compound and its closest structural analogs, highlighting areas where experimental data is absent. The information is intended to guide future research and drug development efforts.

Introduction

This compound is a chemical entity with potential applications in pharmacological research. Its structure, featuring a tertiary amine and an ether linkage, suggests possible interactions with biological systems, particularly the central nervous system (CNS). Understanding the structure-activity relationships (SAR) of its analogs is crucial for optimizing potential therapeutic properties and mitigating adverse effects. This guide focuses on analogs where the ethoxy group is modified to other alkoxy substituents, namely methoxy, propoxy, and isopropoxy groups.

Physicochemical Properties of 1-Alkoxy-2-methylpropan-2-amine Analogs

PropertyThis compound1-Methoxy-2-methylpropan-2-amine[1]1-Propoxy-2-methylpropan-2-amine1-Isopropoxy-2-methylpropan-2-amine
Molecular Formula C₆H₁₅NOC₅H₁₃NOC₇H₁₇NOC₇H₁₇NO
Molecular Weight 117.19 g/mol 103.16 g/mol 131.22 g/mol 131.22 g/mol
XLogP3 0.9-0.2Data not availableData not available
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 2222
Rotatable Bond Count 3243
Exact Mass 117.115364103 Da103.099714038 DaData not availableData not available
Topological Polar Surface Area 35.3 Ų35.3 ŲData not availableData not available

Note: The data presented in this table is computationally generated and sourced from PubChem. Experimental verification is required.

Pharmacological Properties

There is a significant lack of publicly available experimental data on the pharmacological properties of this compound and its alkoxy analogs. To guide future research, this section outlines key pharmacological parameters that should be investigated.

Pharmacological ParameterThis compound1-Methoxy-2-methylpropan-2-amine1-Propoxy-2-methylpropan-2-amine1-Isopropoxy-2-methylpropan-2-amine
Receptor Binding Affinity (Ki) Data not availableData not availableData not availableData not available
In vitro Efficacy (EC₅₀) Data not availableData not availableData not availableData not available
In vivo Potency (ED₅₀) Data not availableData not availableData not availableData not available
Behavioral Effects Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of these specific compounds are not available in the literature. Therefore, generalized protocols are provided below as a reference for researchers.

A potential synthetic route for 1-alkoxy-2-methylpropan-2-amines can be adapted from standard organic chemistry methods for ether and amine synthesis. One plausible approach is outlined below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitro Group 2_methyl_2_nitro_1_propanol 2-Methyl-2-nitro-1-propanol Ether_intermediate 1-Alkoxy-2-methyl-2-nitropropane 2_methyl_2_nitro_1_propanol->Ether_intermediate 1. Alkyl_halide Alkyl Halide (e.g., Ethyl Iodide) Alkyl_halide->Ether_intermediate 2. Base Base (e.g., NaH) Base->Ether_intermediate 3. Final_product 1-Alkoxy-2-methylpropan-2-amine Ether_intermediate->Final_product 4. Reducing_agent Reducing Agent (e.g., LiAlH4 or H2/Pd) Reducing_agent->Final_product 5.

A plausible synthetic workflow for 1-alkoxy-2-methylpropan-2-amines.

Methodology:

  • Williamson Ether Synthesis: 2-Methyl-2-nitro-1-propanol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide.

  • The resulting alkoxide is then reacted with an appropriate alkyl halide (e.g., iodoethane for the ethoxy analog, iodomethane for the methoxy analog) to form the corresponding 1-alkoxy-2-methyl-2-nitropropane intermediate.

  • Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ gas with a palladium catalyst).

  • Purification of the final product would typically be carried out using distillation or column chromatography.

To determine the pharmacological profile of these compounds, receptor binding assays are essential. The following is a generalized protocol for a competitive radioligand binding assay.

Receptor_Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Receptor_membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Receptor_membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Test_compounds Prepare Serial Dilutions of Test Compounds Test_compounds->Incubate Filtration Rapid Filtration to Separate Bound and Free Ligand Incubate->Filtration Scintillation_counting Quantify Radioactivity via Scintillation Counting Filtration->Scintillation_counting IC50_determination Determine IC₅₀ Values Scintillation_counting->IC50_determination Ki_calculation Calculate Ki using Cheng-Prusoff Equation IC50_determination->Ki_calculation

A generalized workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or animal tissues.

  • Assay Buffer: All reagents are diluted in an appropriate assay buffer.

  • Incubation: The cell membranes, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled test compound are incubated together.

  • Separation: The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

To assess the potential stimulant or depressant effects of these compounds on the CNS, a locomotor activity test in rodents is a standard preclinical assay.[2][3][4][5][6]

Locomotor_Activity_Workflow Acclimation Acclimate animals to the testing room Habituation Habituate animals to the locomotor activity chambers Acclimation->Habituation Vehicle_injection Administer vehicle injection and record baseline activity Habituation->Vehicle_injection Drug_administration Administer test compound or control Vehicle_injection->Drug_administration Data_recording Place animal in chamber and record locomotor activity Drug_administration->Data_recording Data_analysis Analyze data (e.g., distance traveled, rearing frequency) Data_recording->Data_analysis

A typical workflow for assessing locomotor activity in rodents.

Methodology:

  • Acclimation and Habituation: Rodents (typically mice or rats) are first acclimated to the testing room and then habituated to the locomotor activity chambers to reduce novelty-induced hyperactivity.[6]

  • Baseline Activity: On the test day, animals are often given a vehicle injection (e.g., saline) and their baseline locomotor activity is recorded for a set period.

  • Drug Administration: Animals are administered the test compound at various doses or a control substance.

  • Data Recording: Immediately after administration, the animals are placed back into the locomotor activity chambers, and their movements are tracked by automated systems using infrared beams or video tracking software for a specified duration.[2][4]

  • Data Analysis: Key parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the chamber are quantified and compared between treatment groups.

Potential Signaling Pathways

Given the structural similarity of these compounds to known psychoactive substances (e.g., substituted phenethylamines), it is plausible that they may interact with monoamine neurotransmitter systems in the CNS. The primary amine is a common feature in many centrally acting drugs.

Hypothesized_Signaling_Pathway cluster_0 Potential Molecular Targets cluster_1 Downstream Effects Analog 1-Alkoxy-2-methylpropan-2-amine Analog Receptors Monoamine Receptors (e.g., Serotonin, Dopamine, Norepinephrine) Analog->Receptors Binding and/or Modulation Transporters Monoamine Transporters (e.g., SERT, DAT, NET) Analog->Transporters Binding and/or Inhibition of Reuptake Postsynaptic_signaling Modulation of Postsynaptic Signaling Cascades Receptors->Postsynaptic_signaling Synaptic_concentration Altered Synaptic Neurotransmitter Levels Transporters->Synaptic_concentration Synaptic_concentration->Postsynaptic_signaling Behavioral_outcomes Behavioral Changes (e.g., altered locomotor activity) Postsynaptic_signaling->Behavioral_outcomes

A hypothesized signaling pathway for 1-alkoxy-2-methylpropan-2-amine analogs.

Further research, including receptor binding studies and in vivo pharmacological assays, is necessary to elucidate the precise mechanism of action and signaling pathways involved.

Conclusion and Future Directions

This guide highlights a significant gap in the scientific literature regarding the comparative properties of this compound and its simple alkoxy analogs. While computational data provides some initial insights into their physicochemical properties, a comprehensive understanding requires extensive experimental investigation.

Future research should prioritize:

  • Systematic Synthesis: The synthesis and purification of a series of 1-alkoxy-2-methylpropan-2-amine analogs.

  • Comprehensive Pharmacological Profiling: In vitro characterization of the binding affinities and functional activities of these compounds at a wide range of CNS receptors and transporters.

  • In Vivo Behavioral Studies: Assessment of the in vivo effects of these analogs on behavior, including locomotor activity, anxiety models, and tests for abuse potential.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the design of new compounds with improved properties.

By systematically investigating these compounds, the scientific community can better understand their potential pharmacological effects and therapeutic applications.

References

A Comparative Guide to Analytical Methods for the Validation of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pharmaceutical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methods for the validation of 1-Ethoxy-2-methylpropan-2-amine. While specific validated methods for this compound are not widely published, this document outlines common and robust analytical techniques suitable for its chemical properties—a primary aliphatic amine with an ether linkage. The comparison is based on typical performance data and established methodologies for analogous compounds.

Comparison of Proposed Analytical Methods

The selection of an analytical method depends on various factors, including the intended purpose (e.g., routine quality control, stability testing, or reference standard characterization), required sensitivity, and available instrumentation. Below is a summary of potential methods and their typical performance characteristics for the analysis of small amines.

Table 1: Comparison of Analytical Method Performance Parameters

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV with Derivatization) Quantitative NMR (qNMR)
Specificity High; separation based on volatility and column interaction. Potential interference from co-eluting volatile impurities.High; separation based on polarity. Derivatization enhances specificity. Potential interference from compounds that react with the derivatizing agent.Very High; structure-specific signal response. Each unique proton environment gives a distinct signal.
Linearity (Correlation Coefficient) Typically r ≥ 0.999[1]Typically R² ≥ 0.99[2][3]Excellent intrinsic linearity over a wide dynamic range.
Range 0.01% - 0.2% (v/v) for impurities[4]0.1 - 100 µg/mLWide; dependent on analyte solubility and instrument sensitivity.
Accuracy (Recovery) Typically 98 - 102%[1]Typically 90 - 110%[3][5]High accuracy; as a primary ratio method, it can be used to certify reference materials[6].
Precision (%RSD) Repeatability: < 2%[1] Intermediate Precision: < 3%[1]Repeatability: < 5% Intermediate Precision: < 10%[5]Typically < 1%
Limit of Detection (LOD) ~0.005% (v/v)~0.1 - 0.4 mg/kg[5]Analyte and instrument dependent; generally higher than chromatographic methods.
Limit of Quantitation (LOQ) ~0.015% (v/v)~0.7 - 1.1 mg/kg[5]Analyte and instrument dependent; generally higher than chromatographic methods.
Throughput & Complexity High throughput. Method development can be complex due to potential analyte adsorption[7][8].Medium throughput due to derivatization step.Lower throughput; requires specialized expertise for data acquisition and processing[9][10].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following are proposed protocols for the analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for quantifying volatile compounds like this compound, particularly for purity assessment and the detection of volatile impurities.

Methodology:

  • Sample Preparation: Dissolve a known weight of the this compound sample in a suitable high-boiling-point solvent (e.g., Dimethylformamide) to a final concentration of approximately 10 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of this compound at the same concentration. For impurity analysis, prepare standards at lower concentrations (e.g., ranging from the LOQ to 0.2% v/v)[4].

  • GC-FID System & Conditions:

    • Column: Use a column designed for amine analysis, such as a base-deactivated polyethylene glycol (PEG) or a 5% diphenyl / 95% dimethylpolysiloxane stationary phase on a deactivated support to prevent peak tailing[11]. A typical dimension is 30 m x 0.32 mm ID, 0.5 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C (FID).

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1).

  • Analysis: Inject the blank (solvent), standard solutions, and sample solutions.

  • Quantification: Calculate the amount of this compound or its impurities using the peak areas and the principle of external standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Since aliphatic amines lack a significant UV chromophore, a pre-column derivatization step is necessary to allow for sensitive UV detection. Dansyl chloride is a common derivatizing agent for primary amines.

Methodology:

  • Derivatization Reagent: Prepare a solution of dansyl chloride in acetonitrile (e.g., 1.5 mg/mL).

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 0.1 M HCl).

    • In a vial, mix an aliquot of the sample solution with a sodium bicarbonate buffer (pH ~9) and the dansyl chloride solution.

    • Heat the mixture (e.g., at 60°C for 45 minutes) to complete the reaction.

    • Quench the reaction with a reagent like methylamine hydrochloride solution.

    • Dilute the final solution to a known volume with the mobile phase.

  • Standard Preparation: Prepare reference standards of this compound and derivatize them using the same procedure.

  • HPLC-UV System & Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using (A) Acetonitrile and (B) 0.02 M phosphate buffer (pH 7). For example, start with 50% A, ramp to 90% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the derivatized blank, standards, and samples.

  • Quantification: Determine the concentration based on the peak area of the derivatized analyte compared to the derivatized standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without needing a reference standard of the same compound. An internal standard of known purity is used instead.

Methodology:

  • Internal Standard Selection: Choose an internal standard that has a simple proton spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be stable and accurately weighed.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the chosen internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6 or D₂O) in an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D proton NMR experiment.

    • Key Parameters: Ensure a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of both the analyte and standard) to allow for full magnetization recovery, which is crucial for accurate integration. Use a calibrated 90° pulse.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Carefully integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualizations

Diagrams help clarify complex workflows and relationships, which is essential for method validation.

G Analytical Method Validation Workflow cluster_params Validation Parameters plan Validation Planning (Define Purpose & Parameters) dev Method Development & Optimization plan->dev protocol Write Validation Protocol dev->protocol execute Execute Validation Experiments protocol->execute spec Specificity lin Linearity & Range acc Accuracy prec Precision lod LOD & LOQ robust Robustness report Validation Report (Summarize Results) execute->report sop Implement as Standard Operating Procedure (SOP) report->sop monitor Ongoing Method Performance Monitoring sop->monitor

Caption: A workflow for the validation of an analytical method.

This diagram illustrates the logical progression from planning and development to the execution of specific validation parameter tests, culminating in a final report, implementation, and ongoing performance checks.

References

A Comparative Guide to Catalysts for the Synthesis of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential catalytic systems for the synthesis of 1-Ethoxy-2-methylpropan-2-amine, a tertiary amine with potential applications in pharmaceutical and materials science. Due to the absence of direct literature on the synthesis of this specific compound, this guide proposes a feasible synthetic pathway and evaluates suitable catalysts based on their performance in analogous chemical transformations, specifically the reductive amination of α-alkoxy ketones.

Proposed Synthetic Pathway: Reductive Amination

The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of 1-ethoxy-2-propanone with a suitable amine source. This two-step, one-pot reaction involves the formation of an enamine or iminium ion intermediate, followed by its reduction to the target tertiary amine.

A plausible reaction scheme involves the reaction of 1-ethoxy-2-propanone with dimethylamine in the presence of a catalyst and a reducing agent.

Logical Relationship of the Proposed Synthesis

1-Ethoxy-2-propanone 1-Ethoxy-2-propanone Intermediate Enamine/Iminium Ion Intermediate 1-Ethoxy-2-propanone->Intermediate Dimethylamine Dimethylamine Dimethylamine->Intermediate Catalyst Catalyst Catalyst->Intermediate Reducing_Agent Reducing_Agent Target_Molecule This compound Reducing_Agent->Target_Molecule Intermediate->Target_Molecule

Caption: Proposed synthesis of this compound via reductive amination.

Comparative Analysis of Potential Catalysts

The choice of catalyst is critical for achieving high yield, selectivity, and efficiency in reductive amination. Below is a comparative summary of various catalytic systems that have demonstrated efficacy in similar reactions involving the amination of ketones.

Catalyst SystemReducing AgentTypical Reaction ConditionsReported Yields (in analogous reactions)SelectivityKey Advantages & Disadvantages
Palladium on Carbon (Pd/C) H₂ gas25-80 °C, 1-50 atm H₂80-95%High for tertiary amineAdvantages: High activity, good selectivity, catalyst can be recycled. Disadvantages: Requires specialized high-pressure equipment, potential for hydrogenolysis of C-O bonds.
Nickel Nanoparticles Isopropanol (transfer hydrogenation)70-100 °C75-90%GoodAdvantages: Cost-effective, avoids the use of high-pressure hydrogen. Disadvantages: May require higher catalyst loading, potential for side reactions.
Iridium Complexes (e.g., [Cp*IrCl₂]₂) H₂ gas or Formic acid50-100 °C85-98%ExcellentAdvantages: High turnover numbers, mild reaction conditions, broad functional group tolerance. Disadvantages: High cost of iridium, ligand synthesis can be complex.
Cobalt (II) Complexes Silanes (e.g., PhSiH₃)25-60 °C70-88%GoodAdvantages: Abundant and inexpensive metal, mild reaction conditions. Disadvantages: Can be sensitive to air and moisture, may require inert atmosphere.
Titanium (IV) Isopropoxide (as a Lewis acid catalyst) NaBH₃CN or NaBH(OAc)₃25-50 °C60-85%Moderate to GoodAdvantages: Promotes imine formation, mild reducing agents can be used. Disadvantages: Stoichiometric amounts of the titanium reagent are often required, work-up can be tedious.

Experimental Protocols for Key Methodologies

While a specific protocol for this compound is not available, the following general procedures for reductive amination using different catalytic systems can be adapted.

Methodology 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactor Charge Reactor Add_Ketone Add 1-Ethoxy-2-propanone Charge_Reactor->Add_Ketone Add_Amine Add Dimethylamine Add_Ketone->Add_Amine Add_Catalyst Add Pd/C Add_Amine->Add_Catalyst Add_Solvent Add Solvent (e.g., Methanol) Add_Catalyst->Add_Solvent Pressurize Pressurize with H₂ Add_Solvent->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Filter Filter Catalyst Heat_Stir->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (e.g., Distillation) Concentrate->Purify

Caption: General workflow for Pd/C catalyzed reductive amination.

Protocol:

  • To a high-pressure autoclave, add 1-ethoxy-2-propanone (1.0 eq.), a solution of dimethylamine (1.2 eq.) in a suitable solvent (e.g., methanol), and 5-10 mol% of Pd/C (10 wt% on activated carbon).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously for 12-24 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Methodology 2: Transfer Hydrogenation using Nickel Nanoparticles

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Flask Charge Flask Add_Ketone Add 1-Ethoxy-2-propanone Charge_Flask->Add_Ketone Add_Amine Add Dimethylamine Add_Ketone->Add_Amine Add_Catalyst Add Ni Nanoparticles Add_Amine->Add_Catalyst Add_Solvent Add Isopropanol Add_Catalyst->Add_Solvent Heat_Stir Heat to Reflux and Stir Add_Solvent->Heat_Stir Filter Filter Catalyst Heat_Stir->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (e.g., Distillation) Concentrate->Purify

A Spectroscopic Showdown: Unraveling the Isomers of 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of 1-Ethoxy-2-methylpropan-2-amine and its key structural isomers. Understanding the nuanced differences in their spectral signatures is paramount for unambiguous identification and characterization in complex chemical environments.

Isomeric Structures at a Glance

The following diagram illustrates the structural relationship between this compound and the selected isomers.

isomers Isomers of C6H15NO This compound This compound 2-Ethoxy-2-methylpropan-1-amine 2-Ethoxy-2-methylpropan-1-amine This compound->2-Ethoxy-2-methylpropan-1-amine Positional Isomer N-ethyl-2-methylpropan-2-amine N-ethyl-2-methylpropan-2-amine This compound->N-ethyl-2-methylpropan-2-amine Functional Group Isomer 1-(ethylamino)-2-methylpropan-2-ol 1-(ethylamino)-2-methylpropan-2-ol This compound->1-(ethylamino)-2-methylpropan-2-ol Functional Group Isomer

Figure 1. Structural relationship of this compound and its isomers.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for the compounds of interest. It is important to note that the NMR data is predicted, and actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
This compound -CH₂- (ethoxy)~3.4Quartet2H
-CH₃ (ethoxy)~1.2Triplet3H
-CH₂- (propanamine)~2.5Singlet2H
-C(CH₃)₂~1.1Singlet6H
-NH₂Variable (0.5-5.0)Broad Singlet2H
2-Ethoxy-2-methylpropan-1-amine -CH₂- (ethoxy)~3.3Quartet2H
-CH₃ (ethoxy)~1.1Triplet3H
-CH₂- (propanamine)~2.7Singlet2H
-C(CH₃)₂~1.0Singlet6H
-NH₂Variable (0.5-5.0)Broad Singlet2H
N-ethyl-2-methylpropan-2-amine -CH₂- (ethyl)~2.6Quartet2H
-CH₃ (ethyl)~1.1Triplet3H
-C(CH₃)₃~1.0Singlet9H
-NHVariable (0.5-5.0)Broad Singlet1H
1-(ethylamino)-2-methylpropan-2-ol -CH₂- (ethylamino)~2.7Quartet2H
-CH₃ (ethylamino)~1.1Triplet3H
-CH₂- (propanol)~2.5Singlet2H
-C(CH₃)₂~1.2Singlet6H
-NH, -OHVariable (0.5-5.0)Broad Singlets1H, 1H
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundCarbonPredicted Chemical Shift (ppm)
This compound -CH₂-O-~70
-O-CH₂-~65
-C(CH₃)₂~50
-CH₂-NH₂~45
-C(CH₃)₂~25
-O-CH₂-CH₃~15
2-Ethoxy-2-methylpropan-1-amine -C(CH₃)₂-O-~75
-O-CH₂-~65
-CH₂-NH₂~50
-C(CH₃)₂~25
-O-CH₂-CH₃~15
N-ethyl-2-methylpropan-2-amine -C(CH₃)₃~55
-N-CH₂-~45
-C(CH₃)₃~30
-N-CH₂-CH₃~15
1-(ethylamino)-2-methylpropan-2-ol -C(CH₃)₂-OH~70
-CH₂-NH-~50
-NH-CH₂-~45
-C(CH₃)₂~28
-NH-CH₂-CH₃~15
Table 3: Expected Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundFunctional GroupExpected Absorption Range (cm⁻¹)Characteristics
All Primary Amines N-H Stretch3300-3500Two bands for primary amines.[1][2][3]
N-H Bend1550-1650Scissoring vibration.[1]
All Secondary Amines N-H Stretch3300-3500Single, weaker band.[2][3]
All Alcohols O-H Stretch3200-3600Broad and strong.
All Ethers C-O Stretch1000-1300Strong absorption.
All Compounds C-H Stretch2850-3000Aliphatic C-H bonds.
Table 4: Expected Mass Spectrometry (MS) Data (Key Fragmentation Patterns)
CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
All Nitrogen-containing compounds Odd m/zAccording to the Nitrogen Rule.[1]
Amines M⁺Alpha-cleavage is a dominant fragmentation pathway, leading to the formation of a resonance-stabilized iminium cation.[4]
Ethers M⁺Cleavage of the C-O bond and alpha-cleavage adjacent to the oxygen.
Alcohols M⁺Alpha-cleavage and loss of water.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of amines involves the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The chemical shifts of N-H protons are concentration-dependent and can be confirmed by D₂O exchange, where the N-H peak disappears upon addition of a drop of D₂O.[1]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For liquid amine samples, the following procedure is generally followed:

  • Sample Preparation: A thin film of the liquid amine is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the amine in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

  • Background Spectrum: A background spectrum of the salt plates or the solvent-filled cell is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the amine. Primary amines typically show two N-H stretching bands, while secondary amines show one.[2][3]

Mass Spectrometry (MS)

A common method for the analysis of volatile amines is Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Introduction: The amine sample is injected into the gas chromatograph, where it is vaporized and separated from other components.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Impact (EI) is a common ionization technique for volatile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. A key characteristic for compounds with an odd number of nitrogen atoms is an odd molecular ion peak, as dictated by the Nitrogen Rule.[1]

Experimental Workflow

The general workflow for the spectroscopic analysis of an amine sample is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Deuterated Solvent Thin Film (IR) Thin Film (IR) Sample->Thin Film (IR) Salt Plates Vaporization (GC-MS) Vaporization (GC-MS) Sample->Vaporization (GC-MS) Injection NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec IR Spectrometer Thin Film (IR)->IR_Spec GCMS_Spec GC-MS Vaporization (GC-MS)->GCMS_Spec NMR_Data Chemical Shifts Multiplicity Integration NMR_Spec->NMR_Data IR_Data Characteristic Absorptions IR_Spec->IR_Data MS_Data Molecular Ion Fragmentation Pattern GCMS_Spec->MS_Data

Figure 2. General experimental workflow for spectroscopic analysis of amines.

This guide provides a foundational understanding of the expected spectroscopic differences between this compound and its isomers. For definitive identification, it is always recommended to acquire experimental data on authenticated standards under consistent analytical conditions.

References

Comparative Analysis of the Biological Activities of Substituted Propan-2-amine Derivatives and Other Bioactive Amine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a direct biological activity screening of 1-Ethoxy-2-methylpropan-2-amine derivatives is not extensively documented in publicly available research, a comparative analysis of structurally related compounds, particularly substituted propan-2-amine derivatives and other amine-containing molecules, offers valuable insights into their potential as therapeutic agents. This guide provides an objective comparison of the antibacterial and anticancer activities of these related compounds, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals interested in the potential of amine derivatives in medicine.

Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amine Derivatives

A study on synthetic 1,3-bis(aryloxy)propan-2-amines has demonstrated their efficacy against Gram-positive bacteria, including multidrug-resistant strains.[1][2] The core structure of these compounds is closely related to the this compound scaffold, featuring a central propan-2-amine unit.

Quantitative Data Summary

The antibacterial activity of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results indicate that the compounds exhibit a bactericidal mechanism of action, as the MIC and MBC values are often similar.[1][2]

Compound IDTarget OrganismMIC (µg/mL)MIC (µM)MBC (µg/mL)MBC (µM)
CPD18 S. aureus (MRSA)1028.68>10>28.68
CPD20 S. aureus (MRSA)2.56.582.56.58
CPD21 S. aureus (MRSA)5-1013.16-26.325-1013.16-26.32
CPD22 S. aureus (MRSA)2.5-55.99-11.972.5-55.99-11.97
CPD20 S. pyogenes2.56.582.56.58
CPD20 E. faecalis513.16513.16

Data sourced from a study on the antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria.[1]

Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination:

  • Bacterial Strains: The study utilized strains of Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus, and various clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA).

  • Inoculum Preparation: Bacterial cultures were grown to a specific optical density to ensure a standardized number of cells for the assay.

  • Compound Preparation: The synthesized 1,3-bis(aryloxy)propan-2-amine derivatives were dissolved in a suitable solvent and then serially diluted in 96-well microtiter plates.

  • Incubation: A standardized bacterial inoculum was added to each well containing the diluted compounds. The plates were then incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was plated on agar plates. The MBC was defined as the lowest concentration that resulted in a significant reduction in the number of viable bacteria.

Potential Mechanism of Action

Docking studies suggest that these 1,3-bis(aryloxy)propan-2-amine derivatives may exert their antibacterial effect by targeting key bacterial proteins such as the cell division protein FtsZ, the quinolone resistance protein NorA, and the enoyl-[acyl-carrier-protein] reductase FabI.[1][2]

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis bacterial_strains Bacterial Strains (Gram-positive) inoculation Inoculation with Bacterial Culture bacterial_strains->inoculation compound_synthesis Synthesized 1,3-bis(aryloxy)propan-2-amines serial_dilution Serial Dilution of Compounds compound_synthesis->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination mbc_determination MBC Determination (Plating on Agar) mic_determination->mbc_determination cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout Assay & Readout cluster_data_analysis Data Analysis cell_lines Cancer & Normal Cell Lines cell_seeding Cell Seeding in 96-well Plates cell_lines->cell_seeding cell_treatment Cell Treatment with Compounds cell_seeding->cell_treatment compound_prep Compound Preparation & Dilution compound_prep->cell_treatment mtt_addition MTT Addition cell_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Ethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of 1-Ethoxy-2-methylpropan-2-amine, a primary amine that may lack a strong UV chromophore, necessitating specialized analytical approaches.

Introduction to Purity Assessment of this compound

This compound is a primary amine for which purity analysis can be challenging due to its potential lack of a significant UV-absorbing chromophore. This makes direct detection by UV-based HPLC difficult. Therefore, derivatization or the use of alternative detection methods is often required. This guide explores a detailed HPLC method with pre-column derivatization and compares it with alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical method depends on various factors, including the expected impurities, the required sensitivity and accuracy, and the available instrumentation. Potential impurities in the synthesis of this compound, possibly through a reductive amination or Ritter-type reaction, could include unreacted starting materials (e.g., 1-ethoxy-2-propanone), the corresponding alcohol (1-ethoxy-2-propanol), and side-products.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For non-UV active amines like this compound, pre-column derivatization with a UV-active or fluorescent labeling agent is a common and effective strategy.

Experimental Protocol: HPLC with OPA Derivatization

This protocol details a reversed-phase HPLC method with fluorescence detection after pre-column derivatization with o-phthalaldehyde (OPA).

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with diluent (e.g., Acetonitrile/Water 50:50 v/v) to obtain a concentration of about 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner.

  • Impurity Standards: If available, prepare individual stock solutions of potential impurities.

2. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in an autosampler vial, add 800 µL of borate buffer (pH 9.5).

  • Add 100 µL of the OPA/mercaptoethanol derivatizing reagent.

  • Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature before injection.

3. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 20 mM Phosphate Buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)

4. Data Analysis:

  • The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification of specific impurities can be performed using their respective reference standards.

Logical Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Sample Deriv_Sample Derivatize Sample with OPA Sample->Deriv_Sample Standard Reference Standard Deriv_Standard Derivatize Standard with OPA Standard->Deriv_Standard HPLC RP-HPLC-FLD Analysis Deriv_Sample->HPLC Deriv_Standard->HPLC Data Chromatogram Integration & Purity Calculation HPLC->Data

Caption: Workflow for HPLC purity assessment of this compound.

Alternative Analytical Techniques

While HPLC with derivatization is a powerful technique, other methods can offer complementary information or be more suitable in certain contexts.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound and its potential impurities, GC with a Flame Ionization Detector (FID) is a viable alternative.

Experimental Protocol: Gas Chromatography (GC-FID)

1. Sample and Standard Preparation:

  • Prepare standard and sample solutions in a suitable solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.

2. GC Conditions:

ParameterCondition
Column Capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL (split or splitless mode)

3. Data Analysis:

  • Purity is determined by area percent normalization, assuming all components have a similar response factor with FID.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a reference standard of the same compound. Instead, a certified internal standard of a different, stable compound is used.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

1. Sample and Standard Preparation:

  • Accurately weigh the synthesized this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

3. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molar masses, and the weights of the sample and the internal standard.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound. The provided quantitative data is hypothetical but representative of typical performance.

FeatureHPLC with Pre-column DerivatizationGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Chromatographic separation of derivatized analytesChromatographic separation of volatile compoundsNuclear magnetic resonance signal intensity is proportional to the number of nuclei
Detection Fluorescence or UV-VisFlame Ionization (FID)NMR Signal
Limit of Detection ~0.01 µg/mL~1 µg/mL~0.1% w/w
Limit of Quantitation ~0.05 µg/mL~5 µg/mL~0.5% w/w
Precision (RSD) < 2%< 3%< 1%
Accuracy High (with reference standard)Moderate to HighVery High (Primary Method)
Sample Throughput ModerateHighLow to Moderate
Development Time Moderate to HighModerateLow to Moderate
Strengths High sensitivity and resolution, widely applicableRobust, simple for volatile compounds, good for residual solventsNo need for analyte-specific reference standard, provides structural information
Weaknesses Derivatization adds complexity and potential for errorLimited to volatile and thermally stable compoundsLower sensitivity than HPLC, requires expensive instrumentation
Signaling Pathway of Analytical Method Selection

The choice of the most appropriate analytical technique is guided by several factors. The following diagram illustrates a logical pathway for method selection.

Method_Selection cluster_volatility Volatility & Thermal Stability cluster_sensitivity Sensitivity Requirement cluster_standard Reference Standard Availability cluster_methods Recommended Methods Start Purity Assessment of this compound IsVolatile Is the analyte and are impurities volatile & thermally stable? Start->IsVolatile HighSensitivity Is high sensitivity (trace analysis) required? IsVolatile->HighSensitivity No GC GC-FID IsVolatile->GC Yes StandardAvailable Is a certified reference standard of the analyte available? HighSensitivity->StandardAvailable No HPLC HPLC with Derivatization HighSensitivity->HPLC Yes StandardAvailable->HPLC Yes qNMR qNMR StandardAvailable->qNMR No

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The purity assessment of synthesized this compound can be effectively achieved using several analytical techniques.

  • HPLC with pre-column derivatization is a highly sensitive and specific method, ideal for detecting and quantifying trace impurities, provided that a reference standard is available.

  • GC-FID offers a simpler and more rapid alternative for routine purity checks, especially if the primary concern is volatile impurities.

  • qNMR stands out as a primary ratio method that provides highly accurate purity values without the need for an analyte-specific reference standard, making it invaluable for the characterization of new batches of the synthesized compound.

The selection of the most suitable method will depend on the specific requirements of the analysis, including the need for high sensitivity, the availability of reference standards, and the desired accuracy of the results. For comprehensive characterization, a combination of these orthogonal techniques is often employed in the pharmaceutical industry to ensure the quality and safety of the final product.

Immunoassay Cross-Reactivity of 1-Ethoxy-2-methylpropan-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential immunoassay cross-reactivity of 1-Ethoxy-2-methylpropan-2-amine. Due to the lack of direct experimental data for this specific compound, this document leverages cross-reactivity studies of structurally similar molecules, primarily phentermine, to provide an informed perspective. The information presented herein is intended to guide researchers in anticipating potential interferences and in the development of specific immunoassays.

Introduction to this compound

This compound is a primary amine with a molecular formula of C₆H₁₅NO. Its structure features a tertiary butyl group attached to a methylene group which is, in turn, connected to an ethoxy group. The presence of a primary amine group makes it structurally analogous to a class of compounds known as sympathomimetic amines, which are often the targets of drug screening immunoassays. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of immunoassay results and for the development of highly specific detection methods.

The Principle of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. The degree of cross-reactivity depends on the similarity of the chemical structure between the target analyte and the interfering substance. In the context of drug screening, cross-reactivity can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS).

Comparative Cross-Reactivity Analysis: A Case Study with Phentermine

Given the absence of direct cross-reactivity data for this compound, we can draw parallels with phentermine, a structurally similar primary amine. Phentermine is a well-documented cross-reactant in some amphetamine immunoassays due to its shared phenethylamine backbone.[1][2]

The following table summarizes the cross-reactivity of phentermine in a commercially available ELISA kit designed for amphetamine detection.

Immunoassay KitTarget AnalyteCross-ReactantConcentration Tested (ng/mL)% Cross-Reactivity
Bio-Quant Direct ELISA for Amphetamined-AmphetaminePhentermine5061%[3][4]

Note: The percentage of cross-reactivity is typically calculated as: (Concentration of target analyte that produces a response equivalent to the cross-reactant / Concentration of the cross-reactant) x 100.

This data indicates that phentermine, at a concentration of 50 ng/mL, can produce a signal in the Bio-Quant Direct ELISA for Amphetamine that is equivalent to a 30.5 ng/mL concentration of d-amphetamine. This significant cross-reactivity underscores the importance of considering structural analogs when interpreting immunoassay results.

Experimental Protocol for Cross-Reactivity Assessment

The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive ELISA.

Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in an immunoassay for a target analyte.

Materials:

  • Microtiter plates pre-coated with antibodies against the target analyte.

  • Standard solutions of the target analyte at known concentrations.

  • Solutions of the test compound at various concentrations.

  • Enzyme-conjugated target analyte (tracer).

  • Substrate solution for the enzyme.

  • Wash buffer.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Preparation of Standards and Test Compound Dilutions: Prepare a series of standard solutions of the target analyte and a series of dilutions of the test compound in an appropriate buffer.

  • Assay Procedure: a. Add a fixed volume of the standard solutions or the test compound dilutions to the antibody-coated microtiter plate wells. b. Add a fixed volume of the enzyme-conjugated target analyte (tracer) to each well. c. Incubate the plate for a specified time at a specific temperature to allow for competitive binding. d. Wash the plate several times with wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a set time to allow for color development. f. Stop the enzymatic reaction by adding a stop solution.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: a. Construct a standard curve by plotting the absorbance values against the concentrations of the target analyte standards. b. Determine the concentration of the target analyte that produces the same absorbance as each concentration of the test compound. c. Calculate the percentage of cross-reactivity for the test compound at each concentration using the formula mentioned previously.

Workflow for Immunoassay Cross-Reactivity Studies

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound in an immunoassay.

Cross_Reactivity_Workflow cluster_0 Preparation cluster_1 Immunoassay cluster_2 Data Analysis A Select Target Immunoassay B Prepare Standard Solutions (Target Analyte) A->B C Prepare Test Compound Solutions A->C D Competitive Binding Assay B->D C->D E Signal Detection (e.g., Absorbance Reading) D->E F Generate Standard Curve E->F G Determine Equivalent Concentrations F->G H Calculate % Cross-Reactivity G->H

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, a comparative analysis with structurally similar compounds like phentermine suggests a potential for cross-reactivity in assays targeting other primary amines, such as amphetamines. Researchers developing or utilizing immunoassays for compounds structurally related to this compound should be mindful of this potential and perform thorough cross-reactivity studies to ensure the specificity and accuracy of their results. The provided experimental protocol and workflow offer a foundational framework for conducting such validation studies.

References

Safety Operating Guide

Proper Disposal of 1-Ethoxy-2-methylpropan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of 1-Ethoxy-2-methylpropan-2-amine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS Number: 89585-15-9), the following disposal procedures are based on the general properties of similar aliphatic amines and ethers, and established best practices for laboratory chemical waste management. Aliphatic amines are typically flammable, corrosive, and may pose significant health risks. Therefore, extreme caution is advised.

Immediate Safety and Handling

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, the following PPE is recommended:

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a properly fitted respirator.

Spill and Emergency Procedures

In the event of a spill, evacuate the area immediately. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Workflow

The proper disposal of this compound must follow a structured workflow to ensure safety and compliance with hazardous waste regulations.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request A Identify waste as This compound B Segregate from incompatible materials (e.g., acids, oxidizing agents) A->B C Use a dedicated, compatible, and leak-proof waste container D Clearly label the container with: 'Hazardous Waste', 'this compound', and associated hazard symbols C->D E Store in a designated, cool, dry, and well-ventilated area F Ensure secondary containment to prevent spills E->F G Contact your institution's Environmental Health & Safety (EHS) office for pickup H Provide accurate information on the waste manifest G->H

Disposal workflow for this compound.

Detailed Disposal Procedures

  • Waste Identification and Segregation :

    • Clearly identify the waste as "this compound".

    • It is crucial to segregate this amine waste from other chemical waste streams, especially from acids and strong oxidizing agents, to prevent violent reactions.

  • Containerization and Labeling :

    • Use a dedicated, chemically compatible, and sealable container for waste collection. The original container, if in good condition, can be used.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., flammable, corrosive, toxic).

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and away from sources of ignition.

    • Utilize secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.

  • Disposal :

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Ensure all required waste disposal forms are completed accurately and submitted as per your institution's protocols.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.